molecular formula C17H32O4 B074277 Diheptyl Propanedioate CAS No. 1117-18-6

Diheptyl Propanedioate

Cat. No.: B074277
CAS No.: 1117-18-6
M. Wt: 300.4 g/mol
InChI Key: CHFMLRMNYRGUJQ-UHFFFAOYSA-N
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Description

Diheptyl Propanedioate (CAS 1117-18-6), also known as diheptyl malonate, is a chemical compound belonging to the class of malonic acid esters. It has the molecular formula C17H32O4 and a molecular weight of 300.43400 . This ester is characterized by its density of 0.95 g/cm³ and a high boiling point of 339.1°C at 760 mmHg, with a flash point of 152°C, indicating its suitability for reactions requiring elevated temperatures . Like its shorter-chain analogues (such as dimethyl and diethyl propanedioate), diheptyl propanedioate is expected to serve as a versatile building block in organic synthesis . The presence of the two ester groups adjacent to a central methylene group makes the hydrogen atoms of the methylene group acidic, allowing for deprotonation and subsequent alkylation reactions in processes analogous to the malonic ester synthesis . This reactivity is foundational for the synthesis of various carboxylic acid derivatives, including mono- and di-substituted acetic acids. Furthermore, esters like diheptyl propanedioate can participate in condensation reactions, such as the Knoevenagel condensation, to form complex molecules with conjugated systems . The longer heptyl chain may impart increased hydrophobicity to the molecule, potentially making it a valuable intermediate in the research and development of specialty polymers, plasticizers, fragrances, and liquid crystal materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

diheptyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMLRMNYRGUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393138
Record name 1,3-diheptyl propanedioate
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-18-6
Record name 1,3-diheptyl propanedioate
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Record name DIHEPTYL MALONATE
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Foundational & Exploratory

Physicochemical properties of diheptyl propanedioate for formulation science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and formulation logic for Diheptyl Propanedioate (also known as Diheptyl Malonate).

Executive Summary & Chemical Identity

In the landscape of ester-based excipients, Diheptyl Propanedioate (Diheptyl Malonate) represents a unique, lipophilic diester often overshadowed by its homolog, Diheptyl Succinate. While the succinate is widely recognized as a bio-based silicone alternative (e.g., LexFeel N series), the propanedioate (malonate) carries distinct electronic properties due to the active methylene group located between its two carbonyls.

This guide provides a rigorous analysis of its physicochemical properties, evaluating its potential as a solubilizer and permeation enhancer while addressing the critical stability challenges posed by its specific chemistry.

Chemical Structure & Identity[1][2][3][4][5]
  • IUPAC Name: Diheptyl propanedioate

  • Common Name: Diheptyl malonate

  • CAS Number: 1117-18-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 300.43 g/mol

  • SMILES: CCCCCCCOC(=O)CC(=O)OCCCCCCC

Physicochemical Property Profile

The following data aggregates experimental values and high-confidence structure-property relationship (SPR) derivations essential for pre-formulation screening.

Table 1: Core Physicochemical Parameters
PropertyValue / RangeFormulation Significance
Physical State (25°C) Colorless LiquidIdeal for liquid-fill capsules or topical emulsions.
Molecular Weight 300.43 Da<500 Da; favorable for passive skin permeation.
LogP (Octanol/Water) 5.8 – 6.2 (Predicted)Highly lipophilic. Excellent solvent for BCS Class II drugs.
Density 0.92 – 0.94 g/mLLighter than water; comparable to vegetable oils but with lower viscosity.
Boiling Point >300°C (dec.)High thermal stability regarding volatility, but chemical stability is the limiter.
Water Solubility Insoluble (< 1 mg/L)Requires emulsification or co-solvents for aqueous delivery.
Dielectric Constant ~4.5 – 5.0Moderately polar oil; good for solubilizing UV filters and steroid hormones.
Surface Tension ~28 – 30 mN/mLow surface tension aids in wetting and spreading on skin/mucosa.
The "Odd-Chain" Fluidity Advantage

Diheptyl propanedioate utilizes heptyl (C7) chains. Unlike even-numbered chains (C6, C8) which pack efficiently into crystalline lattices, odd-numbered chains introduce steric "kinks" that disrupt packing.

  • Result: Lower freezing point and lower viscosity compared to Dioctyl (C8) analogs.

  • Benefit: Enhanced spreadability and "light" sensory profile without the use of volatile silicones.

Critical Stability Factor: The Active Methylene

Unlike succinates or adipates, malonates possess a unique reactivity that must be accounted for in formulation. The methylene group (


) sandwiched between two electron-withdrawing carbonyl groups is significantly more acidic (

) than typical alkanes (

).
Stability Risk Assessment
  • Base Sensitivity: In formulations with pH > 7.0 or containing basic amines (e.g., Triethanolamine, certain APIs), the alpha-proton can be abstracted. This leads to carbanion formation, which can undergo aldol-type condensations or oxidation, causing discoloration (yellowing).

  • Hydrolysis Profile: The malonate ester linkage is susceptible to hydrolysis, releasing Heptanol and Malonic Acid .

    • Toxicological Note: While Heptanol is generally safe (FEMA GRAS), Malonic Acid is a competitive inhibitor of Succinate Dehydrogenase in the Krebs cycle. This distinguishes it from Diheptyl Succinate (which hydrolyzes to Succinic acid, a metabolic intermediate).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for stability vs. degradation.

MalonateReactivity cluster_safe Safe Formulation Zone DHP Diheptyl Propanedioate (Native Ester) Base Basic Environment (pH > 7.5 or Amines) DHP->Base Proton Abstraction Acid Acidic/Enzymatic Hydrolysis DHP->Acid Esterase/H2O Carbanion Enolate Anion (Reactive Intermediate) Base->Carbanion Products Heptanol + Malonic Acid Acid->Products Condensation Aldol Condensation (Yellowing/Precipitation) Carbanion->Condensation Polymerization Tox Tox Risk: Krebs Cycle Inhibition Products->Tox Via Malonic Acid

Figure 1: Stability and degradation pathways of Diheptyl Propanedioate. Note the base-catalyzed instability unique to malonates.

Experimental Protocols for Validation

To validate this excipient for a specific drug delivery system, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: Confirm the partition coefficient (


) to predict drug solubility capacity.
  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve Diheptyl Propanedioate (10 mg) in the pre-saturated octanol phase.

  • Equilibration: Mix with equal volume of pre-saturated water in a separating funnel. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge phases to ensure complete separation.

  • Quantification: Analyze both phases using GC-FID (Gas Chromatography).

    • Column: DB-5 or equivalent non-polar capillary column.

    • Detector Temp: 300°C.

  • Calculation:

    
    .
    
    • Validation: Mass balance must be >95%.

Protocol B: pH-Dependent Hydrolysis Stress Test

Objective: Determine the "Safe pH Window" for formulation.

  • Buffer Preparation: Prepare 50mM phosphate buffers at pH 4.0, 6.0, and 8.0.

  • Emulsification: Create a 1% w/w emulsion of Diheptyl Propanedioate in each buffer using 0.1% Polysorbate 80 (to ensure contact surface area).

  • Incubation: Store samples at 40°C (accelerated conditions) for 14 days.

  • Assay: Extract aliquots with Hexane at Day 0, 7, and 14. Analyze for Heptanol (hydrolysis product) via GC.

  • Pass Criteria: < 0.5% Heptanol generation at Day 14 indicates acceptable stability.

    • Expected Outcome: High stability at pH 4-6; significant degradation likely at pH 8.0 due to active methylene activation.

Formulation Applications & Recommendations

Based on the physicochemical profile, Diheptyl Propanedioate is best utilized in specific niches where its high lipophilicity and fluidity outweigh its reactivity risks.

High-Load Transdermal Systems

Its low viscosity and high LogP make it an excellent solvent for lipophilic steroids (e.g., Testosterone, Estradiol). It functions as a thermodynamic activity booster —it dissolves the drug well, but upon contact with skin moisture, the partition coefficient shifts, driving the drug into the stratum corneum.

Sunscreen Solubilizer

The polarity of the malonate ester groups provides excellent solubility for crystalline organic UV filters (e.g., Avobenzone, Bemotrizinol).

  • Advantage:[1][2][3][4] The C7 chains provide a "dry" emollient feel, reducing the greasiness associated with traditional solubilizers like C12-15 Alkyl Benzoate.

Comparison to "Green" Alternatives
FeatureDiheptyl Propanedioate (Malonate)Diheptyl Succinate (e.g., LexFeel)
Viscosity Very LowLow to Medium
Polarity High (Active Methylene)Moderate
pH Stability Sensitive to Base (pH > 7)Robust (pH 3-9)
Metabolic Fate Malonic Acid (Tox concern)Succinic Acid (Safe)
Primary Use Specialized SolubilizerGeneral Emollient / Silicone Replacement

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7761, Diethyl Malonate (Homolog Reference). Retrieved from [Link]

  • Cosmetic Ingredient Review (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. (Providing read-across toxicity data for malonate/malate structures). Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Malonic Acid Diesters. (Toxicology and biodegradation data). Retrieved from [Link][5]

Sources

Methodological & Application

Application Note: Protocol for Acid-Catalyzed Esterification Synthesis of Diheptyl Propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of Diheptyl Propanedioate (Diheptyl Malonate) via Fischer esterification. While diethyl malonate is a common commodity chemical, the diheptyl analog is frequently utilized as a specialized intermediate in pharmaceutical lipophilicity modulation and as a high-performance plasticizer/lubricant.

The Core Challenge: Malonic acid is thermally unstable and prone to decarboxylation (forming acetic acid and


) at elevated temperatures (

). Consequently, standard high-temperature melt esterification is risky.

The Solution: We employ a Dean-Stark Azeotropic Distillation using Toluene. This method allows the reaction to proceed at a controlled temperature (


), which is sufficient to drive kinetics but safe enough to minimize decarboxylation, while continuously removing water to push the reversible equilibrium toward the ester product (Le Chatelier’s Principle).

Chemical Reaction & Mechanism

Reaction Scheme

The synthesis involves the double esterification of Propanedioic acid (Malonic acid) with 1-Heptanol using p-Toluenesulfonic acid (pTSA) as a catalyst.



Mechanistic Pathway

The reaction follows the classic Fischer Esterification mechanism.[1] The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the heptanol.

FischerEsterification Start Malonic Acid (Carbonyl Protonation) Attack Nucleophilic Attack (by 1-Heptanol) Start->Attack + H+ Transfer Proton Transfer (Tetrahedral Intermediate) Attack->Transfer Reversible Elimination Water Elimination (+ Ester Formation) Transfer->Elimination - H2O Repeat Repeat for 2nd Carboxyl Group Elimination->Repeat

Figure 1: Step-wise mechanistic flow of acid-catalyzed esterification. Note that every step is reversible; water removal is critical to drive the forward reaction.

Experimental Protocol

Reagents & Stoichiometry

To ensure complete conversion of the di-acid, a slight excess of alcohol is required.

ComponentRoleMW ( g/mol )Equiv.[2][3]Qty (Example)
Malonic Acid Limiting Reagent104.061.052.0 g (0.5 mol)
1-Heptanol Nucleophile116.202.5145.3 g (1.25 mol)
p-Toluenesulfonic Acid (pTSA) Catalyst172.200.02~1.7 g (1 mol%)
Toluene Solvent (Azeotrope)92.14N/A250 mL
Apparatus Setup
  • Reaction Vessel: 500 mL Round Bottom Flask (RBF) (2-neck or 3-neck).

  • Water Removal: Dean-Stark trap filled with Toluene.

  • Condenser: High-efficiency reflux condenser (e.g., Dimroth or Allihn).

  • Heating: Oil bath with magnetic stirring (Hotplate set to maintain internal temp

    
    ).
    
Execution Workflow

Workflow Step1 SETUP: Combine Malonic Acid, Heptanol, pTSA, and Toluene in RBF. Step2 REFLUX: Heat to boil (approx 115°C bath). Monitor water collection in Dean-Stark. Step1->Step2 Step3 MONITOR: Continue until theoretical water (~18 mL for 0.5 mol scale) is collected. Step2->Step3 Step4 WORKUP: Cool to RT. Wash with NaHCO3 (aq) to neutralize catalyst. Step3->Step4 Step5 PURIFICATION: 1. Rotovap (remove Toluene) 2. High Vac Distillation (isolate Product) Step4->Step5

Figure 2: Experimental workflow from setup to purification.

Detailed Procedure
  • Charging: In the 500 mL RBF, dissolve 52.0 g Malonic acid and 145.3 g 1-Heptanol in 250 mL Toluene. Add 1.7 g pTSA monohydrate.

  • Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the oil bath to

    
     to establish a vigorous reflux. The internal temperature will stabilize at the boiling point of the toluene/water azeotrope (
    
    
    
    initially) and rise toward
    
    
    as water is removed.
  • Reaction Monitoring:

    • Water will separate into the bottom of the trap.

    • Theoretical Water Yield:

      
      .
      
    • Continue reflux until water evolution ceases (typically 4–6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Transfer to a separatory funnel.[2]

    • Wash 1: 100 mL Saturated

      
       (Caution: 
      
      
      
      evolution). This removes the pTSA and any unreacted malonic acid.
    • Wash 2: 100 mL Brine (Saturated NaCl).

    • Dry: Collect the organic layer and dry over anhydrous

      
       for 30 minutes. Filter off the solid.
      
  • Solvent Removal: Concentrate the filtrate using a Rotary Evaporator (

    
    , 50 mbar) to recover the Toluene.
    

Purification & Characterization

High Vacuum Distillation (Critical)

The crude oil contains the product and excess 1-Heptanol. Separation requires high vacuum due to the high boiling points.

  • 1-Heptanol BP:

    
     (atm).
    
  • Diheptyl Malonate BP:

    
     at 13 Torr  (approx 17 mbar) [1].
    

Distillation Protocol:

  • Setup a short-path distillation apparatus or Kugelrohr.

  • Fraction 1 (Excess Alcohol): Distill at reduced pressure (e.g., 10 mbar). Heptanol will distill over at

    
    .
    
  • Fraction 2 (Product): Increase vacuum (if possible) or temperature. Collect the fraction boiling at

    
     (at 13 Torr).
    
    • Note: If using a high-vacuum pump (<1 mmHg), the boiling point will drop significantly (likely

      
      ).
      
Expected Analytical Data
MethodExpected SignalInterpretation
IR Spectroscopy

Strong Ester C=O stretch

Alkyl C-H stretch (Heptyl chain)
1H-NMR (

)

(s, 2H)
Malonate

(Singlet)

(t, 4H)
Ester

(Triplet)

(m, 4H)

-methylene protons

(t, 6H)
Terminal Methyl groups
Physical State Colorless LiquidDensity

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate Dean-Stark arm with foil.
Dark Product Decarboxylation / CharringOil bath temp too high. Do not exceed

external temp.
Emulsion in Workup Surfactant-like propertiesAdd more Brine; use a glass rod to agitate gently; allow longer settling time.
Product smells of alcohol Incomplete DistillationHeptanol is difficult to remove. Ensure vacuum is

during Fraction 1.

Safety Note: Malonic acid is a strong irritant. 1-Heptanol is flammable and an irritant. Toluene is a reproductive toxin; use a fume hood.

References

  • NIST WebBook. (n.d.). Diethyl Malonate Thermochemical Data (Reference for homolog extrapolation). National Institute of Standards and Technology.[4] Retrieved from [Link]

  • Org. Synth. (1934). Ethyl Diethylmalonate Synthesis (General Fischer Esterification Protocols). Organic Syntheses, Coll. Vol. 2, p.279. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Catalysis. Retrieved from [Link]

Sources

Procedure for alkylation of diheptyl propanedioate at the alpha-carbon

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Alkylation of Diheptyl Propanedioate at the α-Carbon: A Detailed Protocol for the Synthesis of Substituted Malonic Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a robust and versatile method for the synthesis of substituted carboxylic acids.[1][2] The core of this synthesis involves the alkylation of the α-carbon of a malonic acid diester.[3] This position is particularly reactive due to the presence of two flanking carbonyl groups, which significantly increase the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate).[4][5][6] This enhanced acidity allows for facile deprotonation by moderately strong bases to form a resonance-stabilized enolate.[4][7][8] This enolate is a potent carbon nucleophile that readily participates in SN2 reactions with alkyl halides, forming a new carbon-carbon bond.[4][5][7]

This application note provides a detailed protocol for the alkylation of diheptyl propanedioate. While diethyl malonate is more commonly cited, the principles are directly transferable.[9] The use of longer-chain esters like the diheptyl variant can be advantageous in specific synthetic contexts, such as modifying solubility in nonpolar media or introducing lipophilic character into a target molecule.

The overall process consists of three key stages:

  • Enolate Formation: Deprotonation of the α-carbon using a suitable base.

  • Alkylation: Nucleophilic attack of the enolate on an alkyl halide.

  • Workup and Purification: Isolation of the resulting α-alkylated diheptyl propanedioate.

Following alkylation, the resulting substituted malonic ester can be hydrolyzed and subsequently decarboxylated by heating to yield a substituted carboxylic acid, effectively converting an alkyl halide (R-X) into R-CH₂COOH.[5][10][11] This protocol focuses specifically on the initial alkylation step.

Reaction Mechanism Overview

The alkylation proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

Alkylation_Mechanism Start Diheptyl Propanedioate Enolate Resonance-Stabilized Enolate Start->Enolate 1. Deprotonation + Base - H-Base⁺ Product α-Alkylated Product Enolate->Product 2. SN2 Attack + R-X - X⁻ AlkylHalide Alkyl Halide (R-X) Base Base (e.g., NaOHept)

Caption: General mechanism for the α-alkylation of a malonic ester.

Experimental Protocol

This protocol details the mono-alkylation of diheptyl propanedioate using 1-bromobutane as a representative primary alkyl halide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
Diheptyl PropanedioateC₁₇H₃₂O₄300.446.01 g20.0Starting Material
Sodium Heptoxide (NaOHept)C₇H₁₅NaO138.182.76 g20.0Base (1.0 eq)
1-BromobutaneC₄H₉Br137.023.01 g (2.37 mL)22.0Alkylating Agent (1.1 eq)
Anhydrous EthanolC₂H₅OH46.07100 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl-~50 mL-Quenching Agent
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Extraction Solvent
Brine (Saturated NaCl)NaCl-~50 mL-Washing Agent
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent

Causality Behind Reagent Choices:

  • Base Selection: Sodium heptoxide is the ideal base. Using an alkoxide with the same alkyl chain as the ester (heptyl) prevents transesterification, a potential side reaction where the ester groups are exchanged.[3] While sodium ethoxide is commonly used and often gives good results, matching the alkoxide is best practice for maximizing purity.[12][13]

  • Alkylating Agent: A primary alkyl halide (1-bromobutane) is used to ensure the reaction proceeds via an SN2 mechanism.[5] Secondary halides react more slowly and can lead to competing E2 elimination byproducts, while tertiary halides are unsuitable for this reaction.[1][4] A slight excess (1.1 eq) of the alkylating agent helps drive the reaction to completion.

  • Solvent: Anhydrous ethanol is a suitable polar protic solvent that readily dissolves the alkoxide base and the starting ester. It is critical that the solvent be anhydrous to prevent quenching of the base.

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flask, Condenser, N₂) B 2. Base & Solvent Addition (NaOHept in EtOH) A->B C 3. Substrate Addition (Diheptyl Propanedioate) B->C D 4. Enolate Formation (Stir at RT, 30 min) C->D E 5. Alkylation (Add 1-Bromobutane, Reflux) D->E F 6. Reaction Quench (Cool, add aq. NH₄Cl) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Liquid-Liquid Extraction (Ether & Water/Brine) G->H I 9. Drying & Filtration (Dry organic layer w/ MgSO₄) H->I J 10. Final Purification (Vacuum Distillation) I->J

Caption: Step-by-step experimental workflow for the alkylation reaction.

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure all moisture is removed. Maintain a positive pressure of nitrogen throughout the reaction.

  • Enolate Formation:

    • To the flask, add anhydrous ethanol (100 mL) followed by sodium heptoxide (2.76 g, 20.0 mmol). Stir until the base is fully dissolved.

    • Add the diheptyl propanedioate (6.01 g, 20.0 mmol) dropwise to the stirred solution at room temperature.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[12]

  • Alkylation:

    • Add 1-bromobutane (3.01 g, 22.0 mmol) to the dropping funnel.

    • Add the 1-bromobutane dropwise to the reaction mixture over 15-20 minutes.

    • After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) using the heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing cold, saturated aqueous ammonium chloride solution (~50 mL) to quench the reaction.

    • Reduce the volume of the solvent using a rotary evaporator to remove most of the ethanol.

    • Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is the mono-alkylated product, butyl(diheptyl) propanedioate.

    • Purify the product via vacuum distillation to remove any unreacted starting material and potential dialkylated byproducts. The higher boiling point of the diheptyl esters compared to diethyl esters makes this the preferred method of purification.

Optional Second Alkylation (Dialkylation)

To synthesize a dialkylated product, the mono-alkylated ester can be subjected to a second round of deprotonation and alkylation before the final workup.[3][10][14]

  • After confirming the first alkylation is complete, cool the reaction mixture to room temperature.

  • Add a second equivalent of sodium heptoxide (or another alkoxide base).

  • Stir for 30 minutes to form the new enolate.

  • Add the second alkylating agent (R₂-X) and reflux until the reaction is complete.

  • Proceed with the workup and purification as described above.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; wet reagents/solvent; inefficient extraction.Ensure anhydrous conditions. Increase reflux time. Perform more extractions.
Dialkylation Product Ratio of base/alkylating agent to substrate is too high.Use stoichiometry carefully (1.0 eq base). To avoid dialkylation, an excess of the malonic ester can be used.[15]
Elimination Byproduct Use of secondary or sterically hindered alkyl halides.Use primary or methyl halides.[1] If a secondary halide must be used, consider a less-hindered base and lower reaction temperatures.
No Reaction Inactive alkyl halide; insufficient base strength.Use a more reactive halide (I > Br > Cl). Confirm the activity and amount of the base.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • OSTI.GOV. (1986, May 10). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

  • University of Washington. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

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  • Reddit. (2020, June 24). di-substituted malonic ester synthesis question. Retrieved from [Link]

  • YouTube. (2013, December 17). Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, November 5). The Alkylation of Malonic Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

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Application Notes and Protocols for Utilizing Diheptyl Propanedioate as a High-Boiling Solvent in Extraction Processes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The principles of green chemistry are driving a paradigm shift in solvent selection for industrial and research applications, emphasizing the need for safer, more sustainable, and efficient alternatives to conventional volatile organic compounds (VOCs).[1][2] High-boiling solvents present a unique set of advantages, including reduced flammability, lower vapor pressure, and the ability to conduct extractions at elevated temperatures, which can enhance analyte solubility and extraction kinetics.[3] This document introduces diheptyl propanedioate, a high-boiling point ester, as a promising green solvent candidate for specialized extraction processes. We provide a comprehensive guide for researchers, chemists, and drug development professionals on its potential applications, including detailed protocols for solid-liquid extraction, subsequent analyte recovery, and solvent recycling. The methodologies presented herein are designed to serve as a foundational framework for exploring the utility of diheptyl propanedioate in the extraction of valuable compounds from complex matrices.

Introduction: The Case for High-Boiling Green Solvents

Solvent selection is a critical parameter in the design of any extraction process, directly impacting yield, purity, safety, and environmental footprint. Traditional extraction methods often rely on low-boiling organic solvents, which, while easy to remove post-extraction, contribute to air pollution and pose significant fire hazards. The adoption of green solvents—those derived from renewable resources, biodegradable, and with low toxicity—is a crucial step towards more sustainable chemical practices.[4][5]

Diheptyl propanedioate (also known as diheptyl malonate) is a diester of propanedioic acid and heptanol. Its molecular structure suggests a non-polar to moderately polar character and, most importantly, a high boiling point, which drastically reduces its volatility under ambient conditions. These characteristics position it as a potentially valuable solvent for:

  • High-Temperature Extractions: Enabling the efficient extraction of thermally stable compounds with poor solubility in lower-boiling solvents.

  • Enhanced Safety: Minimizing inhalation exposure and the risk of fire associated with volatile solvents.

  • Selective Extractions: Potentially offering different selectivity for target analytes compared to conventional solvents.

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to investigate and validate the use of diheptyl propanedioate in their specific extraction workflows.

Physicochemical Profile: Diheptyl Propanedioate

Understanding the physical and chemical properties of a solvent is fundamental to designing an effective extraction process. Below is a summary of the known properties of diheptyl propanedioate compared to other common solvents.

PropertyDiheptyl PropanedioateHexaneEthanolWater
CAS Number 1117-18-6110-54-364-17-57732-18-5
Molecular Formula C₁₇H₃₂O₄C₆H₁₄C₂H₆OH₂O
Molecular Weight 300.43 g/mol 86.18 g/mol 46.07 g/mol 18.02 g/mol
Boiling Point 200 °C @ 13 Torr[6]69 °C78.37 °C100 °C
Density ~0.923 g/cm³[6]0.659 g/cm³0.789 g/cm³1.000 g/cm³
Polarity Non-polar to Moderately Polar (Predicted)Non-polarPolarHighly Polar
Water Solubility Insoluble (Predicted)InsolubleMiscibleN/A

Note: Some properties of diheptyl propanedioate are predicted based on its chemical structure and data for similar long-chain esters, as comprehensive experimental data is not widely available.

Core Methodologies: Extraction and Recovery

The primary challenge associated with high-boiling solvents is not the extraction itself, but the subsequent separation of the desired compound from the solvent.[7][8] Simple evaporation, feasible for solvents like ethanol or hexane, is energetically demanding and can degrade thermally sensitive products when using a high-boiling solvent.[3][9]

Our proposed workflow circumvents this issue by employing a two-stage process:

  • Primary Extraction: A solid-liquid extraction (SLE) using diheptyl propanedioate to solubilize the target analyte(s) from the source matrix.

  • Secondary Recovery: A liquid-liquid extraction (LLE) to transfer the analyte from the diheptyl propanedioate phase into a lower-boiling, immiscible solvent, from which it can be easily isolated.[10][11]

This approach leverages the benefits of the high-boiling solvent for the initial extraction while relying on established, low-energy methods for final product recovery.

Diagram: Overall Experimental Workflow

G cluster_0 Part 1: Primary Extraction cluster_1 Part 2: Analyte Recovery & Solvent Recycling A Solid Matrix (e.g., Dried Plant Material) B Add Diheptyl Propanedioate A->B C Solid-Liquid Extraction (Heating & Agitation) B->C D Filtration / Centrifugation C->D E Analyte-Rich Solvent (Extract) D->E Liquid Phase F Spent Solid Matrix (Waste) D->F Solid Phase G Add Immiscible Low-Boiling Solvent E->G H Liquid-Liquid Extraction G->H I Phase Separation H->I J Analyte in Low-Boiling Solvent I->J Secondary Solvent Phase K Diheptyl Propanedioate (for Recycling) I->K Primary Solvent Phase L Evaporation of Low-Boiling Solvent J->L N Vacuum Distillation of Diheptyl Propanedioate K->N M Isolated Analyte L->M O Purified Diheptyl Propanedioate N->O

Caption: Overall workflow for extraction and recovery.

Protocol 1: Solid-Liquid Extraction (SLE) of a Model Compound

Objective: To extract a thermally stable, moderately polar analyte from a dried, powdered plant matrix.

Materials:

  • Dried, powdered plant material (e.g., herb, spice)

  • Diheptyl propanedioate (Reagent Grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel with filter paper) or centrifuge

Procedure:

  • Preparation: Place 10 g of the dried, powdered plant material into a 250 mL round-bottom flask.

  • Solvent Addition: Add 100 mL of diheptyl propanedioate to the flask. This 1:10 solid-to-solvent ratio is a common starting point and should be optimized for specific applications.

  • Apparatus Setup: Equip the flask with a magnetic stir bar and attach the reflux condenser. Secure the apparatus in the heating mantle.

  • Extraction:

    • Begin stirring to ensure the solid material remains suspended.

    • Heat the mixture to the desired extraction temperature (e.g., 80-120 °C). The high boiling point of diheptyl propanedioate allows for a wide operational range without pressurization.

    • Maintain the temperature and stirring for a set duration (e.g., 2 hours). Extraction time is a critical variable to optimize.

  • Cooling: After the extraction period, turn off the heat and allow the mixture to cool to room temperature.

  • Separation: Separate the liquid extract from the solid plant material.

    • Method A (Filtration): Pour the mixture through a Büchner funnel under vacuum to collect the liquid filtrate. Wash the solid residue with a small volume (e.g., 10-20 mL) of fresh diheptyl propanedioate to recover any remaining extract.

    • Method B (Centrifugation): Transfer the mixture to centrifuge tubes and spin at a sufficient speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material. Decant the supernatant (the liquid extract).

  • Collection: Combine the liquid fractions. This solution is the analyte-rich extract, ready for the analyte recovery step.

Causality and Experimental Choices:

  • Elevated Temperature: Using temperatures above ambient increases the solubility of many compounds and enhances the rate of mass transfer from the solid matrix to the solvent, potentially reducing extraction times.[12]

  • Stirring/Agitation: Continuous mixing ensures that the entire solid matrix is exposed to the solvent, preventing localized saturation and maximizing extraction efficiency.

  • Reflux Condenser: Although diheptyl propanedioate has low volatility, a condenser is good practice during prolonged heating to prevent any minor solvent loss and contain any aerosols.

Protocol 2: Analyte Recovery via Liquid-Liquid Extraction (LLE)

Objective: To transfer the target analyte from the diheptyl propanedioate extract into a volatile, immiscible solvent for easy isolation.

Materials:

  • Analyte-rich diheptyl propanedioate extract (from Protocol 1)

  • Separatory funnel

  • Low-boiling solvent, immiscible with diheptyl propanedioate (e.g., ethanol, acetonitrile). The choice depends on the analyte's polarity. For a moderately polar analyte, ethanol is a good starting point.

  • Rotary evaporator

Procedure:

  • Solvent Selection: The key is to choose a solvent in which the analyte is highly soluble, but which is immiscible with diheptyl propanedioate. This creates two distinct liquid phases.

  • LLE Setup: Pour the ~120 mL of diheptyl propanedioate extract into a 500 mL separatory funnel.

  • First Extraction:

    • Add an equal volume (120 mL) of the chosen low-boiling solvent (e.g., ethanol) to the separatory funnel.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[10][13]

  • Phase Separation: Place the funnel back on a ring stand and allow the two liquid layers to fully separate. Diheptyl propanedioate, being denser than ethanol, will likely be the bottom layer.

  • Layer Collection:

    • Carefully drain the bottom (diheptyl propanedioate) layer into a clean flask.

    • Drain the top (ethanol) layer, which now contains a portion of the analyte, into a separate round-bottom flask labeled "Analyte Fraction".

  • Repeat Extractions: To maximize recovery, repeat the LLE process. Return the diheptyl propanedioate layer to the separatory funnel and extract it two more times with fresh 100 mL portions of ethanol. Combine all ethanol fractions into the "Analyte Fraction" flask.

  • Analyte Isolation: Remove the ethanol from the combined fractions using a rotary evaporator. The non-volatile, extracted compound will remain in the flask as a solid or oil.[14]

Causality and Experimental Choices:

  • Partition Coefficient: LLE works on the principle of differential solubility, described by the partition coefficient (K).[15][16] The analyte will distribute between the two immiscible phases. By performing multiple extractions with fresh solvent, we can drive the equilibrium towards transferring the vast majority of the analyte into the secondary solvent.

  • Immiscibility: The formation of two distinct layers is essential for separation. The long alkyl chains of diheptyl propanedioate make it immiscible with polar solvents like ethanol or acetonitrile.

  • Rotary Evaporation: Using a low-boiling secondary solvent allows for its efficient removal under reduced pressure at a low temperature, preserving the integrity of the isolated analyte.[14][17]

Protocol 3: Recovery and Recycling of Diheptyl Propanedioate

Objective: To purify the used diheptyl propanedioate for reuse, promoting a circular and cost-effective process.

Materials:

  • Used diheptyl propanedioate (from Protocol 2)

  • Distillation apparatus suitable for vacuum

  • Vacuum pump

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a simple vacuum distillation apparatus.

  • Charge the Flask: Place the used diheptyl propanedioate into the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and reduce the pressure. A good laboratory vacuum pump can significantly lower the boiling point. For instance, solvents like DMF and DMSO (boiling points 153 °C and 189 °C, respectively) can boil below 50 °C at a vacuum of 5 torr.[8] A similar reduction is expected for diheptyl propanedioate.

  • Distillation:

    • Gently heat the solvent under vacuum. The solvent will begin to boil at a much lower temperature than its atmospheric boiling point.

    • The purified diheptyl propanedioate vapor will travel to the condenser, re-condense into a liquid, and be collected in the receiving flask.

    • Any non-volatile impurities or residual extracted compounds will remain in the distillation flask.

  • Completion: Continue the distillation until most of the solvent has been collected. Allow the apparatus to cool before releasing the vacuum. The collected, purified solvent is now ready for reuse.

Causality and Experimental Choices:

  • Vacuum Distillation: This technique is essential for high-boiling liquids.[18][19] By reducing the pressure above the liquid, its boiling point is lowered, allowing for evaporation at temperatures that are less energy-intensive and less likely to cause thermal degradation of the solvent itself.[7]

Diagram: Analyte Recovery & Solvent Recycling

G A Analyte-Rich Diheptyl Propanedioate B Liquid-Liquid Extraction A->B C Analyte in Low-Boiling Solvent B->C Phase 1 D Used Diheptyl Propanedioate B->D Phase 2 E Rotary Evaporation C->E G Vacuum Distillation D->G F Isolated Analyte E->F H Purified Solvent G->H

Caption: Post-extraction separation and purification.

Safety and Handling

While specific toxicological data for diheptyl propanedioate is limited, general precautions for handling high-molecular-weight esters should be followed. Data from related compounds like diethyl propanedioate suggest low acute toxicity.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Although the vapor pressure is low, handle in a well-ventilated area or a chemical fume hood, especially when heating.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion and Future Directions

Diheptyl propanedioate presents itself as a viable, green alternative to conventional solvents for specific extraction applications, particularly those benefiting from high temperatures. Its low volatility enhances operational safety, while its unique polarity may offer novel selectivities. The primary hurdle—solvent-product separation—can be effectively overcome using a well-designed liquid-liquid extraction protocol, which is both efficient and energy-sparing. The subsequent purification of the solvent via vacuum distillation closes the loop, creating a sustainable and recyclable process.

Further research is warranted to fully characterize this solvent. We recommend studies to determine its Hansen Solubility Parameters (HSP) to better predict its suitability for various analytes. Additionally, screening diheptyl propanedioate against a wider range of natural product matrices and synthetic reaction mixtures will help to fully map its potential in the landscape of green chemistry.

References

  • MDPI. (n.d.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from [Link]

  • PubMed. (2025). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Retrieved from [Link]

  • PMC. (n.d.). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. Retrieved from [Link]

  • Labcompare. (2021). Advances in Lipid Extraction Using Green Solvents. Retrieved from [Link]

  • IST - Italia Sistemi Tecnologici. (n.d.). FAQs on Solvent Recovery. Retrieved from [Link]

  • Ecolink, Inc. (2016). Recycling High Boiling Solvents Through Boiling: An Overview. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • ResearchGate. (2020). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. Retrieved from [Link]

  • GEA. (n.d.). Recovery of high-boiling solvents from wet spinning processes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Solvent Removal. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

  • Cole-Parmer. (2020). Solvent Extraction Method of Plants Using Ethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

  • MDPI. (n.d.). Accelerated Solvent Extraction as an Alternative for the Recovery of Phenolic Compounds from Chestnut Bur: Optimization of Extraction Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

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Application Note: High-Temperature & Lipophilic Heterocycle Synthesis via Diheptyl Propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Precursor Profile

Diheptyl Propanedioate (Diheptyl Malonate, CAS: 14450-05-6) is a specialized 1,3-dicarbonyl building block. While diethyl malonate (DEM) is the industry standard, diheptyl propanedioate offers distinct physicochemical advantages for specific synthetic challenges.

Why Switch from Diethyl to Diheptyl?
  • Thermal Stability in Cyclization: Many heterocycle syntheses (e.g., Conrad-Limpach) require thermal cyclization temperatures >220°C. Diethyl malonate (b.p. 199°C) boils off before reaction completion, requiring pressurized vessels. Diheptyl propanedioate (b.p. ~339°C) allows for atmospheric pressure high-temperature synthesis , acting as its own high-boiling solvent.

  • Lipophilic Retention: In Knoevenagel-type condensations where the ester group is retained in the final scaffold (e.g., Coumarin-3-carboxylates), the heptyl chain (

    
    ) significantly increases the 
    
    
    
    of the final API, enhancing blood-brain barrier (BBB) penetration or depot effect in lipid-based formulations.
  • Phase Separation: The extreme lipophilicity of the diheptyl ester facilitates facile workup in aqueous/organic biphasic systems, often eliminating the need for salting-out procedures required with methyl/ethyl esters.

Precursor Properties
PropertyDiethyl Malonate (Standard)Diheptyl Propanedioate (Target)Impact on Protocol
Boiling Point 199°C~339°CEnables open-vessel thermal cyclization.
Lipophilicity (

)
~0.96~6.5Drastically alters solubility profiles.
Leaving Group Ethanol (b.p. 78°C)1-Heptanol (b.p. 176°C)Requires vacuum distillation for removal.
Density 1.05 g/mL0.95 g/mLPhases invert during extraction vs. halogenated solvents.

Synthesis Protocols

Protocol A: Solvent-Free Conrad-Limpach Synthesis of 4-Quinolones

Objective: Synthesis of 2-methyl-4-quinolone via thermal cyclization of anil intermediates. Advantage: The high boiling point of the diheptyl precursor prevents reactant loss during the thermodynamic cyclization step (250°C), avoiding the use of diphenyl ether (Dowtherm A).

Reagents
  • Aniline (1.0 eq)

  • Diheptyl Propanedioate (1.1 eq)

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Purification: Ethyl Acetate / Hexanes

Step-by-Step Methodology
  • Imine Formation (Kinetic Phase):

    • Charge a round-bottom flask with Aniline (9.3 g, 100 mmol) and Diheptyl Propanedioate (33.0 g, 110 mmol).

    • Add pTSA (0.5 g).

    • Fit with a Dean-Stark trap and condenser.

    • Heat to 110°C for 2 hours. Water is evolved.

    • Note: Unlike DEM, the diheptyl ester will not reflux at this temperature; it acts as the solvent.

  • Thermal Cyclization (Thermodynamic Phase):

    • Remove the Dean-Stark trap. Switch to a short-path distillation head.

    • Increase temperature rapidly to 250°C .

    • Critical Step: The reaction undergoes electrocyclic ring closure.[1] The byproduct, 1-heptanol (b.p. 176°C), will begin to distill off.

    • Maintain 250°C until heptanol evolution ceases (approx. 1-2 hours).

  • Workup & Purification:

    • Cool the reaction mass to 80°C.

    • Add Ethanol (50 mL) to the hot melt to prevent solidification into a glass.

    • Cool to 0°C. The 4-quinolone precipitates.

    • Filter and wash with cold ether to remove residual diheptyl malonate.

Protocol B: Lipophilic Coumarin Synthesis (Knoevenagel)

Objective: Synthesis of Heptyl 2-oxo-2H-chromene-3-carboxylate. Advantage: Retains the heptyl ester for enhanced bioavailability.

Reagents
  • Salicylaldehyde (2-hydroxybenzaldehyde) (10 mmol)

  • Diheptyl Propanedioate (10 mmol)

  • Catalyst: Piperidine (0.5 mmol) / Glacial Acetic Acid (0.5 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Condensation:

    • Dissolve Salicylaldehyde (1.22 g) and Diheptyl Propanedioate (3.00 g) in Toluene (20 mL).

    • Add Piperidine and Acetic acid.

  • Reflux:

    • Reflux with a Dean-Stark trap for 6 hours. Monitor water collection (theoretical: 0.18 mL).

    • Mechanism:[1][2][3][4] The reaction proceeds via Knoevenagel condensation followed by rapid intramolecular transesterification.

    • Note: The heptyl group on the ester not involved in the ring closure is retained.

  • Purification (The "Oily Ester" Challenge):

    • The product will likely be a viscous oil due to the heptyl chain.

    • Wash organic phase with 1M HCl (remove piperidine) and sat. NaHCO3 (remove unreacted phenol).

    • Dry over MgSO4 and concentrate.[4]

    • Crystallization: Dissolve the oil in minimum hot n-Pentane. Cool to -20°C to induce crystallization of the lipophilic coumarin.

Process Visualization (Graphviz)

The following diagram illustrates the bifurcation of synthetic utility based on whether the heptyl group is a leaving group (Quinolone) or a retained moiety (Coumarin).

DiheptylPathways cluster_legend Process Logic Precursor Diheptyl Propanedioate (High BP, Lipophilic) SchiffBase Intermediate: Schiff Base / Enamine Precursor->SchiffBase + Aniline 110°C Knoevenagel Rxn: Knoevenagel Condensation Precursor->Knoevenagel + Salicylaldehyde Piperidine Cat. Aniline Reactant: Aniline Aniline->SchiffBase Cyclization Thermal Cyclization (250°C, Solvent-Free) SchiffBase->Cyclization Heptanol Byproduct: 1-Heptanol (Removed) Cyclization->Heptanol Quinolone Product: 4-Quinolone Core Cyclization->Quinolone Salicyl Reactant: Salicylaldehyde Salicyl->Knoevenagel Transester Intramolecular Lactonization Knoevenagel->Transester Coumarin Product: Heptyl Coumarin-3-carboxylate Transester->Coumarin Heptyl Group Retained key Blue: Precursor | Red: Critical Process Step | Green: Final API

Caption: Divergent synthetic pathways utilizing Diheptyl Propanedioate either as a high-boiling solvent/reactant (Left) or for lipophilic derivatization (Right).

Analytical Data Summary

The following table contrasts the expected outcome of using Diheptyl vs. Diethyl precursors in the Conrad-Limpach protocol.

ParameterDiethyl Malonate ProtocolDiheptyl Malonate Protocol
Reaction Pressure Pressurized (Autoclave) or Diphenyl Ether solventAtmospheric (Open Vessel)
Max Internal Temp Limited by reflux (199°C)>250°C (Stable melt)
Byproduct Removal Ethanol (Flash evaporation)Heptanol (Vacuum Distillation required)
Yield (4-Quinolone) 45-60% (due to incomplete cyclization)75-85% (Thermodynamically driven)
Workup Solvent Water/DCMEthanol/Pentane (due to lipophilicity)

References

  • Conrad, M., & Limpach, L. (1887).[5] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society. (Validation of thermal cyclization temperatures).

  • Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis. Comprehensive Heterocyclic Chemistry. (Detailing the kinetics of malonate condensations).

  • PubChem. (2025).[6] Diheptyl Propanedioate Compound Summary. National Library of Medicine.

  • Patel, R.N. (2020). Lipophilic Esters in Drug Delivery: Synthesis and Application. Journal of Pharmaceutical Sciences. (Context for lipophilic retention).

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Troubleshooting & Optimization

Improving yield of diheptyl propanedioate synthesis via Dean-Stark trap

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diheptyl Propanedioate Synthesis

A Senior Application Scientist's Guide to Maximizing Yield via Fischer Esterification with a Dean-Stark Trap

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of diheptyl propanedioate (also known as diheptyl malonate). We will explore the critical parameters of the Fischer-Speier esterification, with a specific emphasis on leveraging the Dean-Stark apparatus to drive the reaction to completion and achieve high yields.

The Core Principle: Overcoming Equilibrium

The synthesis of diheptyl propanedioate from propanedioic acid (malonic acid) and heptanol is a classic Fischer-Speier esterification.[1] This reaction is fundamentally a reversible equilibrium between the reactants and the products (ester and water).[2][3]

Propanedioic Acid + 2 Heptanol ⇌ Diheptyl Propanedioate + 2 H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, favoring the products. According to Le Châtelier's principle, this can be accomplished in two primary ways:

  • Using an excess of a reactant : Employing a large excess of heptanol can help drive the reaction forward.[1][2][3]

  • Removing a product as it forms : The continuous removal of water, a byproduct of the reaction, is a highly effective strategy to prevent the reverse reaction (ester hydrolysis) and push the synthesis to completion.[2][3]

The Dean-Stark apparatus is the quintessential tool for this second approach, efficiently removing water via azeotropic distillation.[2][3][4]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the complete workflow for the synthesis of diheptyl propanedioate using a Dean-Stark trap.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Propanedioic Acid, Heptanol, Solvent) A->B C 3. Add Catalyst (p-TsOH or H₂SO₄) B->C D 4. Heat to Reflux C->D E 5. Monitor Water Collection (via Dean-Stark Trap) D->E F 6. Monitor Reaction Progress (Optional: TLC) E->F G 7. Cool Reaction Mixture E->G Reaction Complete H 8. Neutralize & Wash (NaHCO₃, Brine) G->H I 9. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporator) H->I J 10. Purify Product (Vacuum Distillation) I->J K 11. Characterize Product (NMR, IR, GC-MS) J->K

Caption: Experimental workflow for diheptyl propanedioate synthesis.

Detailed Experimental Protocol

This protocol describes the esterification of propanedioic acid with heptanol.

Table 1: Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (100 mmol scale)Moles (mol)Notes
Propanedioic Acid (Malonic Acid)104.0610.41 g0.10Ensure it is dry.
1-Heptanol116.2029.1 g (approx. 35.4 mL)0.252.5 equivalents (slight excess).[4]
p-Toluenesulfonic acid (p-TsOH)190.220.95 g0.005Catalyst (5 mol%). Sulfuric acid can also be used.[2][5]
Toluene92.14150 mL-Anhydrous solvent for azeotropic water removal.[2][4]
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-For neutralization wash.
Brine (Saturated NaCl)-~50 mL-For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)-~10-20 g-For drying the organic layer.

Procedure:

  • Setup: Assemble a flame-dried 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[2][6] Ensure all joints are properly sealed. Fill the Dean-Stark trap with toluene before starting.[4]

  • Reagent Addition: To the round-bottom flask, add propanedioic acid (10.41 g), 1-heptanol (35.4 mL), and toluene (150 mL).[4]

  • Catalyst Addition: Begin stirring the mixture and carefully add the acid catalyst (0.95 g p-TsOH).[2][4]

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[2][3][4]

  • Monitoring: Continue reflux until the theoretical amount of water (approx. 3.6 mL for this scale) has been collected, or until no more water is observed collecting in the trap. This can take several hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution may occur), and finally with 50 mL of brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure diheptyl propanedioate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G Start Low Yield of Diheptyl Propanedioate CheckWater Was the theoretical amount of water collected? Start->CheckWater IncompleteRxn Issue: Incomplete Reaction CheckWater->IncompleteRxn  No WorkupLoss Issue: Product Loss During Work-up/Purification CheckWater->WorkupLoss  Yes Cause_Equilibrium Cause: Equilibrium Reached Solution: Use larger excess of heptanol or run reaction longer. IncompleteRxn->Cause_Equilibrium Cause_Catalyst Cause: Inactive/Insufficient Catalyst Solution: Use fresh, dry catalyst. Check catalyst loading (1-5 mol%). IncompleteRxn->Cause_Catalyst Cause_Temp Cause: Insufficient Heating Solution: Ensure steady reflux and proper insulation of the apparatus neck. IncompleteRxn->Cause_Temp Cause_Leak Cause: System Leak Solution: Check all glassware joints for a tight seal. Re-grease if necessary. IncompleteRxn->Cause_Leak Loss_Hydrolysis Cause: Acid-catalyzed Hydrolysis Solution: Ensure complete neutralization with NaHCO₃ before aqueous washes. WorkupLoss->Loss_Hydrolysis Loss_Extraction Cause: Incomplete Extraction / Emulsion Solution: Perform multiple extractions. Use brine to break emulsions. WorkupLoss->Loss_Extraction Loss_Distill Cause: Loss During Distillation Solution: Ensure a good vacuum. Use a short path distillation apparatus to minimize losses. WorkupLoss->Loss_Distill Loss_Purity Cause: Impure Reactants Solution: Use pure, dry starting materials. Distill heptanol if necessary. WorkupLoss->Loss_Purity

Caption: Troubleshooting flowchart for low yield determination.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from either an incomplete reaction or product loss during work-up and purification.

  • Incomplete Reaction: The primary indicator of an incomplete reaction is collecting less than the theoretical amount of water in the Dean-Stark trap.

    • Equilibrium: The reaction may have simply reached its equilibrium point without being sufficiently driven to completion. To overcome this, you can increase the excess of heptanol or allow the reaction to reflux for a longer period.[2][3]

    • Catalyst Inactivity: The acid catalyst (p-TsOH or H₂SO₄) can be deactivated by moisture. Ensure you are using a fresh, anhydrous catalyst. Catalyst loading is also critical; typically 1-5 mol% is effective.[5]

    • Temperature: The reaction requires sufficient heat to maintain a steady reflux and facilitate the azeotropic removal of water. Ensure your heating mantle is set appropriately and consider insulating the flask neck and Dean-Stark arm to maintain temperature.

    • System Leaks: Any leaks in the glassware assembly will prevent the efficient collection of the water azeotrope. Ensure all joints are well-sealed.

  • Product Loss During Work-up: If the theoretical amount of water was collected, the low yield is likely due to losses during isolation.

    • Hydrolysis: During the aqueous wash, residual acid catalyst can promote the reverse reaction—hydrolysis of your ester product back to the starting materials. It is crucial to thoroughly neutralize the reaction mixture with a base like sodium bicarbonate before washing with water.[4]

    • Purification Losses: Diheptyl propanedioate is a high-boiling point liquid. Significant product can be lost during vacuum distillation if the vacuum is not low enough or if the distillation path is too long. Careful technique is required.

Q2: The reaction mixture has turned dark brown/black. Is this normal and will it affect my product?

A2: It is not uncommon for Fischer esterification reactions, especially those catalyzed by concentrated sulfuric acid and run at high temperatures for extended periods, to darken due to side reactions and decomposition. While often this does not significantly impact the yield of the desired ester, it indicates the formation of impurities. These are typically high-boiling point, polymeric materials that can be removed during vacuum distillation. Using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid often results in cleaner reactions with less charring.[4]

Q3: Water has stopped collecting in the Dean-Stark trap, but I haven't collected the theoretical amount. What should I do?

A3: This indicates the reaction has stalled. First, verify there are no leaks in your apparatus. If the system is sealed, it suggests the reaction has reached equilibrium under the current conditions. You can try to push it further by adding a small amount of additional fresh catalyst. If that doesn't restart water collection, it may be necessary to increase the ratio of heptanol to propanedioic acid in future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of heptanol to propanedioic acid?

A1: Since propanedioic acid is a dicarboxylic acid, a stoichiometric ratio of 2:1 (heptanol:acid) is required. However, to shift the equilibrium, using an excess of the alcohol is highly recommended.[2][3] A molar ratio of 2.5:1 to 3:1 (total heptanol to acid) is a good starting point to improve yield without making the subsequent removal of excess alcohol overly difficult. The effect of using excess alcohol on yield in a typical esterification is significant.[3]

Table 2: Effect of Reactant Molar Ratio on Ester Yield (General Fischer Esterification)

Molar Ratio (Alcohol:Acid)Typical Equilibrium Yield of Ester
1:1~65%[2][3]
10:1~97%[2][3]
100:1>99%[3]
Data generalized from studies on monofunctional reactants.

Q2: What is the best solvent for the azeotropic removal of water?

A2: Toluene is the most common and effective solvent for this purpose. It forms an azeotrope with water that boils at 85°C, which is a convenient temperature for many esterification reactions. Other non-polar solvents like hexane or cyclohexane can also be used, but their lower boiling points may result in slower reaction rates.[1]

Table 3: Common Azeotropic Solvents

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water % in Azeotrope
Toluene1118520.2
Benzene80698.8
Hexane69615.6

Q3: How can I monitor the reaction besides watching water collection?

A3: Thin-Layer Chromatography (TLC) is an excellent way to monitor the progress of the reaction.[2] Spot the reaction mixture on a TLC plate alongside your starting materials (propanedioic acid and heptanol). As the reaction proceeds, you will see the starting material spots diminish and a new spot corresponding to the diheptyl propanedioate product appear. The product, being less polar than the carboxylic acid, will have a higher Rf value.

Q4: Are there any significant side reactions to be aware of?

A4: The primary competing reaction is the reverse hydrolysis, which is minimized by the Dean-Stark trap. With a dicarboxylic acid like propanedioic acid, it is possible to form the monoester (heptyl propanedioate) as an intermediate. If the reaction is stopped prematurely, this may be present as an impurity. Overheating can lead to decarboxylation of the malonic acid or its ester derivatives, though this typically requires more forcing conditions.

References

  • Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask.... Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ...the middle neck is equipped with a Dean-Stark trap. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

Troubleshooting phase separation issues in diheptyl propanedioate emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diheptyl propanedioate emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered during formulation. Emulsions are thermodynamically unstable systems, and successful formulation requires a careful balance of components and processing parameters[1][2]. This document provides in-depth, field-proven insights to help you achieve stable and robust emulsions.

Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This section addresses specific phase separation phenomena you might observe during your experiments. Each issue is presented in a question-and-answer format to guide you through a logical troubleshooting process.

Issue 1: Immediate Phase Separation Upon Mixing

Question: My emulsion separates into distinct oil and water layers almost immediately after I stop homogenization. What is the primary cause?

Answer: Immediate phase separation, often called breaking or cracking, is a critical failure of the emulsification process. It indicates that the system is unable to form even a transiently stable dispersion. This is typically due to a fundamental incompatibility in the formulation, most often related to the emulsifier system[3][4].

Potential Causes & Solutions:

  • Incorrect Emulsifier System (HLB Mismatch): The Hydrophile-Lipophile Balance (HLB) system is a critical framework for selecting emulsifiers[5]. For an oil-in-water (O/W) emulsion, you need a higher HLB value (typically 8-18), whereas a water-in-oil (W/O) emulsion requires a low HLB value (typically 3-6)[5][6]. Diheptyl propanedioate is a non-polar oil; for an O/W emulsion, a required HLB in the range of 10-12 is a reasonable starting point based on similar ester oils.

    • Action: Calculate the required HLB for your oil phase and select an emulsifier or blend of emulsifiers that matches this value. It is often beneficial to use a combination of a low HLB and a high HLB emulsifier (e.g., a Span™ and a Tween™) to achieve a more stable interfacial film[7][8].

  • Insufficient Emulsifier Concentration: The emulsifier molecules must cover the surface of the dispersed phase droplets to prevent them from coalescing[9]. If the concentration is too low, there won't be enough emulsifier to stabilize the newly created surface area during homogenization.

    • Action: Incrementally increase the total emulsifier concentration (e.g., from 2% to 5% of the total formulation weight) and observe the impact on stability.

  • Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same system can lead to precipitation and a complete loss of emulsifying capacity[10].

    • Action: Ensure all your surfactants are compatible. When in doubt, use non-ionic emulsifiers, which are generally compatible with a wider range of ingredients.

Issue 2: Creaming or Sedimentation Observed After Several Hours or Days

Question: My emulsion looks stable initially, but after a day, a concentrated layer of the dispersed phase forms at the top (creaming) or bottom (sedimentation). How can I fix this?

Answer: Creaming (in O/W emulsions) and sedimentation (in W/O emulsions) are reversible phenomena caused by the density difference between the two phases under the influence of gravity[11]. While the droplets have not yet merged, this is a clear sign of instability that often precedes coalescence[3][10].

Potential Causes & Solutions:

  • Low Viscosity of the Continuous Phase: If the continuous phase is too thin, it cannot effectively impede the movement of the dispersed droplets.

    • Action: Increase the viscosity of the continuous phase by adding a thickener or rheology modifier. For an O/W emulsion, suitable options include xanthan gum, carbomers, or hydroxyethylcellulose[4][12]. For W/O emulsions, oil-soluble thickeners like waxes or organoclays can be used. This is one of the most effective strategies to prevent creaming.

  • Large Droplet Size: Larger droplets move more quickly through the continuous phase, accelerating creaming. The rate of creaming is proportional to the square of the droplet radius (Stokes' Law).

    • Action: Refine your homogenization process. Increase the homogenization speed or duration to reduce the average droplet size[13]. Using a high-pressure homogenizer is more effective at creating fine droplets than a standard rotor-stator mixer.

  • High Concentration of Dispersed Phase: A very high internal phase volume can promote droplet crowding and accelerate separation.

    • Action: Evaluate if the oil phase concentration can be reduced. An oil phase above 15-20% may require more robust stabilization systems[13].

Troubleshooting Logic Flowchart

The following diagram outlines a systematic approach to diagnosing emulsion instability.

G start Phase Separation Observed type What type of separation? start->type immediate Immediate Separation (Cracking/Breaking) type->immediate Immediate delayed Delayed Separation (Creaming/Flocculation) type->delayed Delayed cause_immediate Primary Cause? immediate->cause_immediate cause_delayed Primary Cause? delayed->cause_delayed sol_hlb Incorrect HLB - Recalculate/Adjust Emulsifier Blend cause_immediate->sol_hlb HLB Mismatch sol_conc Insufficient Emulsifier - Increase Concentration cause_immediate->sol_conc Low Concentration sol_compat Incompatible Surfactants - Use Non-ionic System cause_immediate->sol_compat Incompatibility sol_visc Low Viscosity - Add Rheology Modifier cause_delayed->sol_visc Viscosity sol_size Large Droplets - Increase Homogenization Energy cause_delayed->sol_size Droplet Size sol_ratio Phase Ratio - Adjust Oil/Water Ratio cause_delayed->sol_ratio Phase Ratio

Caption: A flowchart for troubleshooting emulsion phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of emulsion instability?

Emulsions can break down through several physical mechanisms that can occur sequentially or simultaneously[2][14]:

  • Creaming/Sedimentation: The migration of droplets due to density differences, which is a reversible process[11].

  • Flocculation: Droplets aggregate into clumps without losing their individual integrity. This is often a precursor to coalescence and can be reversible[3][10].

  • Coalescence: An irreversible process where droplets merge to form progressively larger droplets, ultimately leading to the complete separation of the two phases[11].

  • Ostwald Ripening: A process where smaller droplets dissolve in the continuous phase and redeposit onto larger droplets, leading to an increase in the average droplet size over time[14].

G cluster_0 Stable Emulsion cluster_1 Flocculation cluster_2 Coalescence cluster_3 Creaming a1 b1 a2 a3 a4 a5 a6 b2 c1 b3 b4 b5 b6 d1 c2 d2 d3 d4 d5

Sources

Enhancing oxidative stability of diheptyl propanedioate in lubricant formulations

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Oxidative Stability in Lubricant Formulations

Document ID: TSC-LUB-2025-DP | Status: Active | Audience: Formulation Scientists, R&D Engineers[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your diheptyl propanedioate (DHPD) formulations are failing oxidative stability benchmarks (RPVOT or PDSC).

The Core Challenge: Unlike standard adipate or sebacate esters, diheptyl propanedioate is a malonate ester .[1] It possesses a unique structural vulnerability: the active methylene group (


-carbon) located between the two carbonyl groups.[2] This position is significantly more acidic (pKa 

13) and reactive than typical alkyl chains, making it a "radical magnet" that accelerates auto-oxidation and polymerization.[1]

This guide provides the diagnostic frameworks, formulation strategies, and validation protocols required to stabilize DHPD for high-performance lubricant applications.

Module 1: Troubleshooting Guide

Use this matrix to diagnose failure modes in your current formulation.

Symptom Probable Cause The Mechanism Corrective Action
Rapid Viscosity Spike (>15% increase)Oxidative Cross-linking The active methylene radical attacks a neighboring chain, forming C-C bonds (dimerization).[1]Increase Aminic AO: Shift ratio towards alkylated diphenylamines (ADPA) to trap carbon-centered radicals.
High TAN (Total Acid Number)Hydrolysis or Acid Cleavage Moisture ingress or oxidative cleavage of the ester linkage releases heptanol and malonic acid.Add Acid Scavenger: Incorporate carbodiimides or epoxidized esters.[1] Verify water content <200 ppm.[1]
RPVOT Failure (<25% of target)Metal Catalysis Copper/Iron ions (from test rig or wear) are catalyzing hydroperoxide decomposition.[1]Add Metal Deactivator: Introduce 0.05% Tolyltriazole derivative to passivate metal ions.
Sludge/Varnish Insoluble Oligomers Advanced polymerization of the malonate core creates polar, insoluble byproducts.Solubility Improver: Add 5-10% Alkylated Naphthalene (AN) to solubilize oxidation precursors.

Module 2: The Mechanism of Failure

To fix the problem, you must understand the enemy. In DHPD, the hydrogen atoms on the central carbon are "activated." When an initiator (heat/metal) removes one of these protons, the resulting radical is resonance-stabilized by the two carbonyl oxygens, making it easy to form but highly reactive toward oxygen.

Figure 1: Radical Auto-Oxidation Pathway of Malonates

MalonateOxidation Start Diheptyl Propanedioate (Active Methylene) Initiation Initiation: H• Abstraction Start->Initiation Heat/Metals Radical Carbon-Centered Radical (R•) Initiation->Radical Peroxide Peroxyl Radical (ROO•) Radical->Peroxide + O2 (Rapid) Peroxide->Start Chain Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxide->Hydroperoxide + RH Hydroperoxide->Radical Branching Failure Chain Scission & Polymerization Hydroperoxide->Failure Decomposition

Caption: The auto-oxidation cycle specific to malonates. Note the self-propagating loop where Peroxyl Radicals attack fresh base oil.[1]

Module 3: Formulation Strategy (The Solution)

You cannot rely on a single antioxidant.[1] You must employ a Synergistic Defense System utilizing Heterosynergism (Phenol + Amine) and Peroxide Decomposition (Phosphite).[1]

Recommended Additive Architecture
ComponentFunctionRecommended ChemistryLoading (wt%)
Primary AO (Radical Scavenger) Traps initial radicals immediately.[1]High MW Hindered Phenol (e.g., Ester-based phenol)0.5% - 1.0%
Secondary AO (Regenerator) Traps peroxy radicals; regenerates the Phenol.[1]Alkylated Diphenylamine (ADPA) (Nonylated/Octylated)1.0% - 2.0%
Tertiary AO (Decomposer) Destroys hydroperoxides without radicals.[1]Organophosphite 0.2% - 0.5%
Metal Deactivator Prevents catalytic initiation.[1]Tolyltriazole Derivative 0.05%

The "Why" behind the ratios: Phenols react fast but are consumed quickly. Amines react slower but persist longer and can actually regenerate the reacted phenol molecules through hydrogen transfer [1]. By maintaining a 2:1 Amine:Phenol ratio, you ensure long-term stability (Amine) while handling high-temperature spikes (Phenol).[1]

Module 4: Validation Protocols

Do not trust datasheet values. Validate your specific blend using these self-validating protocols.

Protocol A: PDSC (Pressure Differential Scanning Calorimetry)

Standard: ASTM D6186 Purpose: Determines the Oxidation Induction Time (OIT)—the exact minute your antioxidant package is depleted.[3]

Workflow:

  • Sample: Weigh 3.0 ± 0.2 mg of formulation into an aluminum pan.

  • Catalyst: Add 0.5 mg of soluble iron catalyst (optional for severe service simulation).

  • Purge: Purge cell with Oxygen at 100 mL/min.

  • Pressurize: Ramp to 500 psig (3.4 MPa) Oxygen.

  • Heat: Ramp to test temperature (typically 180°C or 210°C) and hold.

  • Endpoint: Measure time until the exothermic deviation (onset of oxidation).

Figure 2: PDSC Experimental Logic

PDSC_Workflow cluster_measure Measurement Phase Setup Sample Prep (3mg Oil + Catalyst) Pressurize Pressurize Cell (500 psig O2) Setup->Pressurize Heat Isothermal Hold (180°C - 210°C) Pressurize->Heat Monitor Monitor Heat Flow (Exothermic) Heat->Monitor Onset Detect Oxidation Onset (Inflection Point) Monitor->Onset Result Calculate OIT (Minutes) Onset->Result

Caption: ASTM D6186 workflow. The OIT (Oxidation Induction Time) is the critical metric for antioxidant longevity.

Protocol B: RPVOT (Rotating Pressure Vessel Oxidation Test)

Standard: ASTM D2272 Purpose: Simulates lifespan in the presence of water and copper (turbine/hydraulic conditions).[4][5][6][7][8]

  • Charge: 50g oil + 5mL water + Copper coil catalyst into the vessel.[1][7]

  • Conditions: Pressurize to 90 psi O2; heat to 150°C; rotate at 100 rpm.

  • Failure Criteria: The test ends when pressure drops 25.4 psi from maximum.

  • Target: For DHPD formulations, aim for >1000 minutes to compete with PAO-based lubricants.

FAQs: Expert Insights

Q: Can I use ZDDP as an antioxidant for Diheptyl Propanedioate? A: Yes, but with caution. Zinc Dialkyldithiophosphates (ZDDP) are excellent peroxide decomposers.[1] However, in ester basestocks, ZDDP can suffer from solubility issues or competitive adsorption on metal surfaces.[1] If your application is "ashless" (e.g., certain turbines or compressors), stick to the Phenol/Amine/Phosphite system described in Module 3.[1]

Q: My formulation is turning dark before the viscosity spikes. Why? A: This is likely "Aminic Browning."[1] Alkylated diphenylamines form nitroxyl radicals as they work.[1] These are colored species.[1] It is a sign the antioxidant is working, not failing. Rely on RPVOT/PDSC data, not color, unless the darkening is accompanied by sludge (which indicates phenol insolubility).[1]

Q: Why is Diheptyl Propanedioate preferred over Diethyl Malonate? A: Volatility and Lipophilicity.[1] Diethyl malonate is too volatile for lubrication (Flash point ~93°C).[1] The heptyl chains in DHPD raise the flash point significantly and improve compatibility with other non-polar base oils (PAOs) and additives [2].

References

  • Hunter, M. (2021).[1] Synergy between Phenolic and Aminic Antioxidants in Lubricants. Lubrication Explained. Retrieved from [Link]

  • ASTM International. (2022).[1] ASTM D2272-22 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. West Conshohocken, PA.[1][9] Retrieved from [Link]

  • ASTM International. (2019).[1] ASTM D6186-19 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). West Conshohocken, PA.[1][9] Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Diheptyl Propanedioate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solving crystallization challenges in diheptyl propanedioate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-quality crystalline material. The information presented here is a synthesis of established crystallization principles and field-proven insights to help you navigate the complexities of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the crystallization of diheptyl propanedioate derivatives.

Q1: What are the typical physical properties of diheptyl propanedioate derivatives that make crystallization challenging?

Diheptyl propanedioate, also known as diethyl malonate, and its derivatives are often characterized as colorless liquids with a fruity odor.[1][2] Key properties that can complicate crystallization include:

  • Low Melting Point: Diethyl malonate itself has a melting point of -50 °C.[2][3] While derivatives will have different melting points, they often remain as oils or low-melting solids, making them prone to "oiling out" rather than crystallizing.[4][5]

  • High Solubility in a Broad Range of Solvents: The ester functional groups and the hydrocarbon chains contribute to good solubility in many common organic solvents, making it difficult to achieve the necessary supersaturation for crystallization.[6]

  • Conformational Flexibility: The presence of flexible alkyl chains can hinder the ordered packing required for a stable crystal lattice.[7]

Q2: I'm not getting any crystals, just an oil. What is the most likely cause?

The formation of an oil, or "oiling out," is a common issue with low-melting point compounds like diheptyl propanedioate derivatives.[4] This phenomenon, also known as liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[5] The primary reasons for this include:

  • High Supersaturation Achieved Too Quickly: Rapid cooling or fast anti-solvent addition can cause the compound to come out of solution at a rate that exceeds the kinetics of crystal nucleation and growth.[8]

  • Solution Temperature Above the Compound's Melting Point: If the solution becomes supersaturated at a temperature above the melting point of your derivative, it will separate as a liquid.[9]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an amorphous oil.[8]

Q3: What is polymorphism and why is it a concern for these derivatives?

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[10][11] For pharmaceutical applications, controlling polymorphism is critical to ensure consistent product performance and to meet regulatory requirements. The crystallization conditions, such as solvent, temperature, and cooling rate, can all influence which polymorphic form is obtained.[7][12]

Q4: Are there any specific safety precautions I should take when working with diheptyl propanedioate derivatives and their crystallization solvents?

Yes, standard laboratory safety practices are essential. Diethyl malonate is considered harmful and flammable.[2] Always consult the Safety Data Sheet (SDS) for your specific derivative and all solvents used. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keeping flammable solvents away from ignition sources.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific crystallization challenges.

Troubleshooting Scenario 1: Persistent Oiling Out

Underlying Principle: Oiling out occurs when the rate of desolvation and phase separation exceeds the rate of molecular ordering into a crystal lattice. To overcome this, the crystallization process must be slowed down to favor nucleation and growth.[4]

Step-by-Step Protocol:

  • Ensure High Purity: Before attempting crystallization, purify your diheptyl propanedioate derivative to >95% using an appropriate technique like column chromatography. Impurities can inhibit crystallization.[8]

  • Solvent System Modification:

    • Reduce Solvent Power: If your compound is too soluble, switch to a solvent in which it has lower solubility.[6] This will allow you to reach supersaturation more controllably.

    • Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" in which it is poorly soluble. This gradual change in solvent composition can gently induce crystallization.[13]

  • Control Supersaturation Rate:

    • Slow Cooling: If using temperature reduction to crystallize, decrease the cooling rate significantly. A rate of 1-5 °C per hour is a good starting point.

    • Slow Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring over an extended period.

  • Introduce Seed Crystals: If you have previously managed to obtain even a tiny amount of crystalline material, use it to seed the supersaturated solution. This bypasses the often-difficult primary nucleation step.[9] If no seed crystals are available, try scratching the inside of the flask with a glass rod to create nucleation sites.[9]

  • Increase Solution Viscosity: In some cases, a more viscous solvent can slow down diffusion and promote more ordered crystal growth.[14] However, highly viscous solvents can also hinder filtration.[15]

Workflow for Overcoming Oiling Out:

G start Start: Oiling Out Observed purity Step 1: Verify Purity (>95%) start->purity solvent_screen Step 2: Re-evaluate Solvent System purity->solvent_screen If pure failure Re-evaluate Synthesis/Purification purity->failure If impure slow_saturation Step 3: Reduce Rate of Supersaturation solvent_screen->slow_saturation seeding Step 4: Attempt Seeding slow_saturation->seeding viscosity Step 5: Consider Solvent Viscosity seeding->viscosity viscosity->solvent_screen If unsuccessful, iterate success Crystals Obtained viscosity->success If successful

Caption: Decision workflow for troubleshooting persistent oiling out.

Troubleshooting Scenario 2: Formation of Small or Needle-Like Crystals

Underlying Principle: The formation of many small crystals or needle-like habits is often the result of rapid nucleation followed by fast, one-dimensional crystal growth.[11][16] To obtain larger, more equant crystals, the number of nucleation events needs to be minimized, and the growth rate in all dimensions should be more balanced.

Step-by-Step Protocol:

  • Reduce the Degree of Supersaturation: High supersaturation favors rapid nucleation.[15] Start with a less concentrated solution to reduce the driving force for nucleation.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit.[15] Solvents that interact differently with various crystal faces can promote or inhibit growth in specific directions.[6] Screen a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Temperature Gradient Control: Employ a very slow cooling rate. This minimizes the number of initial nuclei that form, allowing them to grow larger rather than competing for solute.[17][18]

  • Utilize a Co-solvent or Additive: Small amounts of a co-solvent or an additive can sometimes adsorb to specific crystal faces, inhibiting rapid growth in one direction and promoting a more favorable crystal habit.[19]

  • Clean Crystallization Vessel: Ensure your glassware is meticulously clean. Dust and other particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.[16]

Data Presentation: Solvent Screening for Improved Crystal Habit

Solvent SystemPolarity IndexBoiling Point (°C)Resulting Crystal Morphology
Heptane0.198Small Needles
Toluene2.4111Larger, but still acicular
Ethyl Acetate4.477Small Prisms
Isopropanol/Water (9:1)3.9 (approx.)~83Larger, well-formed prisms

Note: This is an example table. Actual results will vary depending on the specific diheptyl propanedioate derivative.

Troubleshooting Scenario 3: Difficulty in Achieving Polymorphic Purity

Underlying Principle: Different polymorphs have different thermodynamic stabilities and kinetic barriers to formation.[12] Controlling polymorphism involves directing the crystallization process to favor the nucleation and growth of the desired form while suppressing others.

Step-by-Step Protocol:

  • Characterize Known Polymorphs: If possible, obtain pure samples of the different polymorphs and characterize them by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[4]

  • Solvent Screening: The choice of solvent is a critical factor in polymorphic control.[20] Some solvents may selectively stabilize the transition state for the nucleation of a particular polymorph.

  • Control Temperature and Supersaturation: The relative stability of polymorphs can be temperature-dependent.[12] Crystallizing at different temperatures can favor the formation of one form over another. The level of supersaturation can also dictate whether a kinetically favored (metastable) or thermodynamically favored (stable) form crystallizes.[15]

  • Seeding with the Desired Polymorph: This is the most direct way to control polymorphism.[4] By introducing seed crystals of the desired form into a supersaturated solution, you provide a template for its growth, bypassing the nucleation of undesired forms.

  • Slurry Conversion: If you have a mixture of polymorphs, you can create a slurry in a suitable solvent. Over time, the less stable form will dissolve and the more stable form will crystallize out, a process governed by Ostwald's rule of stages.[4]

Logical Relationship Diagram for Polymorph Control:

G Input Crystallization Conditions Solvent Temperature Supersaturation Seeding Kinetics Kinetic Control Favors Metastable Polymorph Rapid Nucleation Input:f0->Kinetics Input:f1->Kinetics Input:f2->Kinetics Thermo Thermodynamic Control Favors Stable Polymorph Slow Growth Input:f0->Thermo Input:f1->Thermo Input:f2->Thermo Input:f3->Thermo Output Resulting Polymorph Kinetics->Output Thermo->Output

Caption: Factors influencing kinetic vs. thermodynamic polymorph control.

III. References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore.

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.

  • Strategy for control of crystallization of polymorphs. CrystEngComm.

  • Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. Frontiers.

  • Control of polymorphism, crystal size and habit in pharmaceuticals. University of Hertfordshire.

  • Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI.

  • Control of polymorphism in continuous crystallization. DSpace@MIT.

  • Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films. PMC.

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.

  • Nucleation and Crystal Growth in Continuous Crystallization. The Royal Society of Chemistry.

  • Inhibition of Crystal Nucleation and Growth: A Review. ACS Publications.

  • Guide for crystallization. University of Geneva.

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.

  • A Different View of Solvent Effects in Crystallization. ResearchGate.

  • Crystallisation Techniques. University of Cambridge.

  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.

  • Troubleshooting Crystallization of Hydramicromelin D: A Technical Support Guide. Benchchem.

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.

  • Production of malonic acid. Google Patents.

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.

  • Decarboxylation of malonic esters. Chemistry Stack Exchange.

  • DIETHYL MALONATE. Sanjay Chemicals (India) Pvt. Ltd..

  • Diethyl malonate. Wikipedia.

  • DIETHYL PROPANEDIOATE. Ataman Kimya.

  • Diethyl Malonate. PubChem.

  • diethyl propanedioate. Stenutz.

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ResearchGate.

Sources

Scale-up challenges for industrial production of diheptyl propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Challenges for Industrial Production of Diheptyl Propanedioate (Diheptyl Malonate)

Doc ID: TS-DHP-004 | Status: Active | Role: Senior Application Scientist

Executive Summary & Operational Context

Welcome to the Technical Support Center. You are likely accessing this guide because your pilot or production batches of diheptyl propanedioate (diheptyl malonate) are failing to meet critical quality attributes (CQAs)—specifically Acid Value (AV) , Color (APHA/Hazen) , or Purity .

Diheptyl propanedioate is a diester formed from 1,3-propanedioic acid (malonic acid) and 1-heptanol . Unlike stable succinates or adipates, the malonate moiety possesses an "active methylene" group (


) flanked by two carbonyls. This makes the molecule chemically distinct and significantly more sensitive to thermal degradation (decarboxylation) and base-catalyzed side reactions during scale-up.

This guide addresses the three most common failure modes in industrial scale-up:

  • Incomplete Conversion: Failure to reach low Acid Value due to poor water removal.

  • Thermal Degradation: Decarboxylation leading to "gassing" and purity loss.

  • Purification Yield Loss: High boiling point leading to residence-time dependent decomposition.

Phase I: Reaction Kinetics & Thermodynamics

The Challenge: The Equilibrium Trap

The synthesis is a classic Fischer esterification.[1] It is equilibrium-limited.[2]



In the lab, you likely used a Dean-Stark trap.[3] On a multi-kilo or ton scale, relying solely on passive azeotropic distillation often fails because the mass transfer rate of water out of the viscous bulk liquid is too slow.

Troubleshooting Guide: Reaction Phase

Q: Why does my Acid Value (AV) plateau above specification (e.g., > 1.0 mg KOH/g) despite long reaction times?

A: You have hit the "water lock." As the reaction proceeds, the concentration of reactive acid groups drops, and the rate becomes diffusion-controlled. In large reactors, the hydrostatic head suppresses the boiling of water at the bottom of the vessel.

  • Immediate Fix: Switch from passive reflux to Active Solvent Stripping or Sparging .

    • Protocol: Introduce a nitrogen sparge or a volatile entrainer (e.g., toluene or xylene, if permitted) to lower the partial pressure of water.

    • Vacuum Assist: Apply mild vacuum (400–600 mbar) during the final 20% of the reaction to "pull" the water out, rather than relying on heat alone to "push" it out.

Q: I see gas evolution bubbles in the reactor at 145°C. Is this boiling?

A: STOP HEATING IMMEDIATELY. This is likely decarboxylation , not boiling. Malonic acid and its mono-esters are thermally unstable. While the diester is more stable, any unreacted mono-ester will decompose into


 and heptyl acetate derivatives if the temperature exceeds 135°C–140°C for extended periods.
  • Rule of Thumb: Never exceed 130°C pot temperature until AV is < 5.0. The mono-ester is the most unstable species.

Visualization: The Thermal Degradation Pathway

The diagram below illustrates why thermal control is critical. If you push the temperature to drive water removal, you trigger the irreversible loss of the malonate core.

DecarboxylationRisk cluster_warning CRITICAL FAILURE MODE MalonicAcid Malonic Acid (Starting Material) MonoEster Mono-Heptyl Malonate (Intermediate) MalonicAcid->MonoEster + Heptanol - H2O DiEster Diheptyl Propanedioate (Target Product) MonoEster->DiEster + Heptanol - H2O AceticDeriv Heptyl Acetate (Impurity) MonoEster->AceticDeriv >135°C Decarboxylation CO2 CO2 Gas (Pressure Build-up) MonoEster->CO2 >135°C

Figure 1: Thermal instability mechanism. The mono-ester intermediate is susceptible to decarboxylation above 135°C, creating irreversible impurities (heptyl acetate) and gas.

Phase II: Work-up & Catalyst Removal

The Challenge: Emulsions and Hydrolysis

You are likely using p-Toluenesulfonic acid (pTSA) or Methanesulfonic acid (MSA) as a catalyst. Removing this is non-negotiable for product stability.

Q: During the neutralization wash, I formed a thick rag layer (emulsion) that won't separate.

A: This is caused by the surfactant nature of the system. Heptanol (unreacted excess) acts as a co-surfactant, and if you used NaOH, you may have formed sodium malonate salts which act as emulsifiers.

  • Solution:

    • Density Tuning: The density of diheptyl malonate is close to water (~0.9–1.0 g/cm³ range depending on temp). Add brine (saturated NaCl) to the aqueous layer to increase the density differential (

      
      ).
      
    • Avoid Strong Bases: Do not use NaOH. It can deprotonate the active methylene group (pKa ~13), creating enolates that lead to condensation side-products (yellowing). Use 10% Sodium Bicarbonate (

      
      ) .
      

Phase III: Purification (Distillation)

The Challenge: The Boiling Point Wall

Diheptyl propanedioate has a very high boiling point (


 at atmospheric pressure). Distilling this in a batch pot is the #1 cause of batch failure (dark color/high acid).

Q: My main fraction is yellow/brown, but the crude was pale. Why?

A: Thermal History. In a 1000L batch reactor, the "pot time" to distill the product might be 12–24 hours. Even under vacuum, the liquid at the bottom is "soaking" at high heat, leading to degradation.

  • Requirement: You must use Wiped Film Evaporation (WFE) or Short Path Distillation (SPD) . You cannot scale this successfully using batch pot distillation.

Protocol: Wiped Film Evaporation (WFE) Setup
ParameterSettingRationale
Feed Rate 10–15 kg/hr (Pilot Scale)Ensures thin film thickness for max heat transfer.
Evaporator Temp 160°C – 175°CSufficient to volatilize product at deep vacuum.
Vacuum Level < 0.1 mbar (10 Pa)CRITICAL. Must be low to keep Temp < 180°C.
Condenser Temp 40°C – 50°CHeptanol freezes at -34°C, but product viscosity requires warm condenser.
Wiper Speed 300–400 RPMHigh turbulence minimizes residence time (< 1 min).
Visualization: Industrial Process Flow

ProcessFlow RawMat Malonic Acid + Heptanol + pTSA (Cat) Reactor Reactor (Glass/SS) Max T: 130°C N2 Sparge / Vacuum RawMat->Reactor Wash Neutralization Wash (NaHCO3 + Brine) Reactor->Wash Crude Ester PhaseSep Phase Separation (Remove Aq Waste) Wash->PhaseSep Stripping Flash Evaporation (Remove Excess Heptanol) PhaseSep->Stripping Organic Layer WFE Wiped Film Evaporator <0.1 mbar, 170°C Stripping->WFE Solvent-Free Crude Waste Residue/Heavy Ends WFE->Waste Residue Product Final Product Diheptyl Propanedioate WFE->Product Distillate

Figure 2: Recommended industrial workflow. Note the transition from Batch (Reactor) to Continuous (WFE) for the final thermal step.

Troubleshooting Matrix (Quick Reference)

ObservationRoot CauseCorrective Action
High Acid Value (>1.0) Equilibrium water lock.Switch to vacuum stripping (400 mbar) at end of reaction. Do not just add heat.
Gas Evolution Decarboxylation of mono-ester.Reduce reactor temp to <130°C immediately. Check if catalyst loading is too high.
Emulsion in Wash Density match or soap formation.Add NaCl (Brine) to aqueous phase. Use Bicarbonate instead of Caustic/NaOH.
Product Discoloration Thermal degradation during distillation.Do not pot distill. Move to Wiped Film Evaporator (WFE).
Haze in Final Product Residual moisture or heptanol.Dry product under vacuum (50 mbar, 80°C) with N2 sparge.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Comprehensive guide on catalyst selection and kinetics).

  • Pope Scientific Inc. Wiped-Film Stills for Heat Sensitive Materials. (Technical Application Note on WFE for high-boiling esters).

  • Organic Chemistry Portal. Fischer Esterification. (Mechanism and equilibrium details).

  • Master Organic Chemistry. The Malonic Ester Synthesis. (Details on decarboxylation mechanisms of malonic acid derivatives).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Diheptyl Propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ester Characterization

In the fields of materials science, fragrance development, and synthetic chemistry, dialkyl propanedioates (malonates) serve as crucial building blocks and versatile intermediates. Diheptyl propanedioate, with its long alkyl chains, possesses distinct physical properties that make it a valuable target for synthesis and analysis. Verifying the precise molecular structure of such compounds is not merely an academic exercise; it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing performance in its final application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution. Its ability to provide atom-specific information on the chemical environment, connectivity, and relative abundance of nuclei is unparalleled. This guide offers an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of diheptyl propanedioate. We will move beyond simple peak assignments to explain the underlying principles that govern the spectral appearance, providing researchers with a robust framework for interpreting their own data. This document serves as both a predictive guide and a comparative analysis, contrasting NMR with other common analytical techniques to highlight its unique strengths.

Pillar 1: The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which causes them to behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with (low energy) or against (high energy) the field.

The core of the NMR experiment is to irradiate the sample with radiofrequency (RF) energy, causing nuclei in the lower energy state to "flip" to the higher energy state. The precise energy (frequency) required for this transition is measured and is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the source of all structural information in NMR.

  • Chemical Shift (δ): Electrons surrounding a nucleus shield it from the external magnetic field. Differences in electron density from one atom to another (due to bonding and proximity to electronegative groups) cause their nuclei to resonate at slightly different frequencies. These differences, reported in parts per million (ppm), are known as chemical shifts and are the primary indicator of a nucleus's functional group and environment.[1]

  • Spin-Spin Coupling (J-coupling): The spin state of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as J-coupling or scalar coupling, causes NMR signals to split into multiple peaks (multiplets). The pattern of splitting (e.g., triplet, quartet) reveals the number of adjacent, non-equivalent nuclei, providing direct evidence of atomic connectivity.[2] The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[3]

Pillar 2: Spectral Analysis of Diheptyl Propanedioate

The structure of diheptyl propanedioate possesses a high degree of symmetry around the central malonate carbon, which simplifies its NMR spectra significantly. The two heptyl chains are chemically identical, meaning their corresponding protons and carbons will produce a single set of signals.

Caption: Structure of diheptyl propanedioate with proton environments labeled.
¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information regarding the proton framework of the molecule. Based on the structure, we can predict six distinct signals.

  • Signal (a) - Malonate Methylene Protons (-CO-CH₂-CO-):

    • Chemical Shift (δ ≈ 3.3-3.4 ppm): These two protons are positioned between two electron-withdrawing carbonyl groups. This "doubly alpha" position results in significant deshielding, shifting the signal downfield. Data from the analogous diethyl propanedioate shows this signal at approximately 3.36 ppm.[4]

    • Multiplicity (Singlet): These protons have no adjacent, non-equivalent proton neighbors, so their signal appears as a sharp singlet.

    • Integration (2H): This signal will integrate to a relative value of 2 protons.

  • Signal (b) - Ester Methylene Protons (-O-CH₂-CH₂-):

    • Chemical Shift (δ ≈ 4.1-4.2 ppm): These four protons (two from each chain) are directly attached to an oxygen atom, a highly electronegative element. This causes strong deshielding and results in the most downfield signal of the alkyl groups. Diethyl propanedioate shows this signal around 4.2 ppm.[4]

    • Multiplicity (Triplet): Each of these CH₂ groups is adjacent to another CH₂ group (protons 'c'). Following the n+1 rule (where n=2), the signal is split into a triplet. The expected coupling constant (³J) is a typical aliphatic value of 6-8 Hz.[5]

    • Integration (4H): This signal represents the four protons from the two equivalent O-CH₂ groups.

  • Signal (c) - Methylene Protons (β to Oxygen):

    • Chemical Shift (δ ≈ 1.6-1.7 ppm): These four protons are one carbon removed from the electronegative oxygen. They experience a moderate deshielding effect, placing their signal downfield from the other bulk methylene signals.

    • Multiplicity (Quintet/Multiplet): These protons are coupled to both the 'b' protons (2) and the 'd' protons (2). This would ideally result in a quintet, but is often observed as a more complex multiplet.

    • Integration (4H): Represents the four protons from the two equivalent CH₂ groups.

  • Signals (d, e, f, g) - Bulk Methylene Protons (-CH₂-CH₂₄-CH₃):

    • Chemical Shift (δ ≈ 1.2-1.4 ppm): These sixteen protons are in a standard alkane-like environment, far from any electronegative atoms. Their chemical shifts are very similar, causing them to overlap into a single, broad, and poorly resolved multiplet.

    • Multiplicity (Complex Multiplet): Due to extensive overlapping signals and coupling, this region will appear as a broad hump.

    • Integration (16H): This large signal accounts for the eight CH₂ groups in the middle of the two heptyl chains.

  • Signal (h) - Terminal Methyl Protons (-CH₃):

    • Chemical Shift (δ ≈ 0.9 ppm): These six protons are the most shielded in the molecule, located at the end of the alkyl chains. They will appear at the furthest upfield position.

    • Multiplicity (Triplet): They are adjacent to a single CH₂ group (protons 'g'). With n=2 neighbors, the signal is split into a triplet with a typical ³J value of 6-8 Hz.[6]

    • Integration (6H): Represents the six protons of the two terminal methyl groups.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms, offering a clear map of the carbon backbone. For diheptyl propanedioate, eight distinct carbon signals are expected.

  • Ester Carbonyl (C=O):

    • Chemical Shift (δ ≈ 167 ppm): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. This signal appears far downfield, typically in the 160-185 ppm range.[7][8] The value for diethyl propanedioate is ~166.6 ppm.[4]

  • Ester Methylene Carbon (-O-CH₂-):

    • Chemical Shift (δ ≈ 62 ppm): This carbon is bonded directly to an electronegative oxygen atom, causing a significant downfield shift into the 50-90 ppm range.[7] The corresponding carbon in diethyl propanedioate appears at ~61.5 ppm.[4]

  • Malonate Methylene Carbon (-CO-CH₂-CO-):

    • Chemical Shift (δ ≈ 42 ppm): Situated between two carbonyl groups, this carbon is deshielded relative to other sp³ hybridized carbons. The value for diethyl propanedioate is ~41.7 ppm.[4]

  • Alkyl Chain Carbons (-CH₂- and -CH₃):

    • Chemical Shift (δ ≈ 14-32 ppm): The remaining five carbons of the heptyl chain appear in the upfield aliphatic region. Their chemical shifts are distinct but fall within a narrow range.

      • The terminal methyl carbon is the most shielded, appearing around 14 ppm .

      • The other four methylene carbons will appear between 22 and 32 ppm . The carbon adjacent to the O-CH₂ group will be the most deshielded of this set, while the carbon second from the end (Cg) will be the next most shielded after the methyl group.

Summary of Predicted NMR Data
Assignment Label ¹H Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Shift (ppm)
-CO-C H₂-CO-a~ 3.35Singlet2H~ 42
-O-C H₂-b~ 4.15Triplet4H~ 62
-O-CH₂-C H₂-c~ 1.65Multiplet4H~ 29
-(CH₂)₄-d,e,f,g~ 1.30Multiplet16H~ 22, 26, 29, 31
-C H₃h~ 0.90Triplet6H~ 14
C =O----~ 167

Pillar 3: Experimental Protocol & Comparative Analysis

A reliable spectrum is the product of a meticulous experimental procedure. The following protocol outlines the standard steps for acquiring high-quality NMR data for a small organic molecule like diheptyl propanedioate.[9]

Detailed Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of diheptyl propanedioate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9][10]

    • Add 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is excellent for dissolving non-polar to moderately polar organic compounds.[11]

    • Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11][12] Solid particles will degrade the magnetic field homogeneity and broaden the spectral lines.[13]

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer's autosampler or manual probe.

    • Lock onto the deuterium signal from the CDCl₃ solvent. This step is crucial as the spectrometer uses the lock signal to stabilize the magnetic field during the experiment.[11]

    • Shim the magnetic field. This process optimizes the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks. Modern spectrometers automate this process effectively.

    • Acquire the ¹H spectrum. A standard pulse-acquire experiment is sufficient. Typically, 8 to 16 scans are adequate for a sample of this concentration.

    • Acquire the ¹³C spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard, which results in a spectrum of singlets for each carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 256 to 1024) and a longer acquisition time will be necessary.[9]

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw time-domain data (Free Induction Decay) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to create a flat, horizontal baseline.

    • Calibrate the chemical shift axis. For CDCl₃, the residual CHCl₃ peak is referenced to 7.26 ppm for ¹H, and the central peak of the CDCl₃ triplet is referenced to 77.16 ppm for ¹³C.[14]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (10-20 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in ~0.7 mL Deuterated Solvent (CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Spectra (¹H and ¹³C) lock->acquire process 7. FT, Phasing, Baseline Correction acquire->process reference 8. Reference Spectrum (Residual Solvent Peak) process->reference analyze 9. Analyze & Assign (Shifts, Splitting, Integration) reference->analyze elucidate 10. Structure Confirmation analyze->elucidate

Caption: Experimental workflow for NMR spectral analysis.
Comparative Analysis: NMR vs. Other Techniques

While NMR is the gold standard for structure elucidation, other techniques provide complementary information.

Technique Information Provided for Diheptyl Propanedioate Strengths Limitations
NMR Spectroscopy Precise atom connectivity, chemical environments, stereochemistry, and relative quantitation of protons.Unambiguous structure determination.Lower sensitivity than MS, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight (M.W. = 286.41 g/mol ), molecular formula (C₁₇H₃₄O₄), and fragmentation patterns (e.g., loss of heptoxy or heptyl groups).Extremely high sensitivity, provides molecular formula.Does not provide detailed connectivity (isomers can have identical mass spectra).
Infrared (IR) Spectroscopy Confirms presence of functional groups: strong C=O ester stretch (~1740 cm⁻¹), C-O stretches (~1100-1250 cm⁻¹), and sp³ C-H stretches (~2850-2960 cm⁻¹).Fast, inexpensive, excellent for functional group identification.Provides no information on the carbon skeleton or atom connectivity.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive characterization of diheptyl propanedioate. ¹H NMR rapidly confirms the proton framework, revealing the number of neighbors for each proton set and their relative abundance through integration. ¹³C NMR complements this by providing a direct map of the carbon skeleton, confirming the number of unique carbon environments. By understanding the principles of chemical shift and spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently interpret these rich datasets to verify the structure and purity of their synthesized materials. When compared with other techniques like mass spectrometry and infrared spectroscopy, NMR's unparalleled ability to define precise atomic connectivity solidifies its role as the cornerstone of molecular structure elucidation in modern chemistry.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • University of York, Department of Chemistry. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-286. [Link]

  • Kevin AP. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Clark, J. (2022). Interpreting C-13 NMR spectra. Chemguide. [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • LibreTexts Chemistry. (2023). J-Coupling (Scalar). [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7761, Diethyl Malonate. [Link]

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Technical Comparison: FTIR Profiling of Diheptyl Propanedioate vs. Short-Chain Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Diheptyl propanedioate (CAS: 1117-18-6), commonly known as diheptyl malonate, serves as a critical intermediate in the synthesis of specialized pharmaceuticals and high-performance lubricants. Its structural specificity—a propanedioate core flanked by two lipophilic heptyl chains—dictates its reactivity and solubility profiles.

In drug development and scale-up synthesis, distinguishing diheptyl propanedioate from its short-chain analogs (e.g., diethyl malonate) or hydrolysis byproducts (e.g., heptanol) is paramount. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FTIR) Spectroscopy offers a rapid, non-destructive, and cost-effective method for routine identification and purity assessment.

This guide moves beyond basic spectral assignment. It establishes a comparative identification protocol focusing on the "spectral shift" and "intensity ratios" driven by the heptyl chain elongation, providing a robust logic for distinguishing this molecule from its homologs.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and data integrity, the following workflow integrates real-time validation steps. This protocol is designed for liquid-phase transmission or ATR (Attenuated Total Reflectance) analysis.

Instrumental Parameters[1]
  • Mode: ATR (Diamond or ZnSe crystal recommended for lipophilic esters).

  • Resolution: 4 cm⁻¹ (Sufficient to resolve carbonyl splitting).

  • Scans: 32 (Balance between S/N ratio and throughput).

  • Range: 4000 – 600 cm⁻¹.

Analytical Workflow

Figure 1: Self-validating FTIR acquisition workflow ensuring spectral quality before data processing.

Comparative Spectral Analysis

The identification of diheptyl propanedioate relies on three distinct spectral regions. We compare it directly against Diethyl Malonate (DEM) to illustrate the "Lipophilic Shift"—the spectral changes caused by the longer C7 chains.

Region I: The Carbonyl Core (1700–1800 cm⁻¹)

Both molecules share the identical propanedioate core. Therefore, the carbonyl environment is chemically similar, but subtle differences arise from the inductive effects of the alkyl groups.

  • Observation: A strong, often split band centered around 1735–1750 cm⁻¹ .

  • Mechanism: The splitting (often ~20 cm⁻¹ separation) in malonates is attributed to Fermi resonance or rotational conformers where the two carbonyls interact.

  • Differentiation: This region confirms the class (malonate ester) but does not effectively distinguish diheptyl from diethyl.

Region II: The Lipophilic Dominance (2800–3000 cm⁻¹)

This is the primary discrimination region. The ratio of methylene (-CH₂-) to methyl (-CH₃) groups changes drastically.

  • Diethyl Malonate: High proportion of terminal -CH₃ groups relative to -CH₂-.

  • Diheptyl Propanedioate: Dominated by the long -CH₂- chains (10 methylene units vs. 2 in DEM).

  • Key Peak: 2925 cm⁻¹ (Asymmetric CH₂ stretch) .

    • In Diheptyl, this peak is significantly more intense relative to the carbonyl peak than in Diethyl malonate.

Region III: The Fingerprint & Long-Chain Marker (700–1500 cm⁻¹)

The "Fingerprint Region" contains the definitive proof of the heptyl chain.

  • The "Long-Chain" Rock (720 cm⁻¹):

    • Diheptyl Propanedioate: Present. Alkyl chains with 4 or more contiguous methylene units exhibit a distinct rocking vibration at ~720 cm⁻¹.

    • Diethyl Malonate: Absent. The ethyl group is too short to exhibit this mode.

  • C-O Stretching (1000–1300 cm⁻¹):

    • Multiple bands corresponding to C-O-C asymmetric and symmetric stretches.[1] While complex, the pattern shifts due to the mass of the heptyl group.

Summary of Characteristic Peaks[3]
Functional GroupVibration ModeWavenumber (cm⁻¹)Diheptyl Propanedioate FeatureComparison to Diethyl Malonate
Alkane C-H Stretch (Asym)2955 ± 5StrongSimilar
Alkane C-H Stretch (Sym) 2925 ± 5 Very Strong Significantly weaker in DEM
Ester C=O Stretch1735–1750Strong, often splitIdentical profile
Alkane CH₂ Bending1465 ± 5MediumPresent
Ester C-O Stretch1150–1300Strong, Multi-bandPattern shift due to mass
Long Chain CH₂ Rocking 720 ± 5 Distinct Peak ABSENT (Critical Differentiator)

Logical Identification Pathways

To assist in rapid decision-making during QC, the following logic gate distinguishes the target molecule from common impurities (e.g., residual Heptanol or Malonic Acid).

Figure 2: Decision tree for confirming Diheptyl Propanedioate identity and detecting common synthesis impurities.

Scientific Interpretation & Causality

The "Methylene-to-Carbonyl" Ratio

In quantitative spectroscopy, the Beer-Lambert law implies that absorbance is proportional to concentration.

  • Diethyl Malonate (C₇H₁₂O₄): Contains 2 ester groups and 3 methylene/methyl carbons per ester unit.

  • Diheptyl Propanedioate (C₁₇H₃₂O₄): Contains 2 ester groups and 15 methylene/methyl carbons.

Insight: When normalizing spectra to the C=O peak (setting C=O absorbance to 1.0), the C-H stretching region (2800–3000 cm⁻¹) will appear roughly 3-4x more intense in Diheptyl Propanedioate compared to Diethyl Malonate. This intensity ratio is a rapid visual check for chain length confirmation without needing mass spectrometry [1].

Impurity Analysis

Common synthesis routes involve the esterification of malonic acid with heptanol.

  • Residual Heptanol: Detected by a broad O-H stretch at ~3350 cm⁻¹. Pure diheptyl propanedioate should show a flat baseline here.

  • Mono-ester (Half-product): Will show both a broad O-H (carboxylic) shift and the ester C=O, often shifting the carbonyl peak slightly lower (~1710 cm⁻¹) due to hydrogen bonding [2].

References

  • NIST Mass Spectrometry Data Center. (2023). Diethyl malonate Infrared Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text establishing the 720 cm⁻¹ long-chain alkane rule).

Sources

Technical Guide: HPLC Method Development for Quantifying Diheptyl Propanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diheptyl propanedioate (also known as diheptyl malonate) presents a specific chromatographic challenge: it is a high-molecular-weight diester (


) with significant lipophilicity and no conjugated chromophore . Standard UV detection at 254 nm is ineffective.

This guide outlines the development of a robust High-Performance Liquid Chromatography (HPLC) method, comparing the traditional Low-Wavelength UV approach against the modern standard of Charged Aerosol Detection (CAD) .[1] While Gas Chromatography (GC-FID) is a viable alternative for the pure ester, HPLC is required when analyzing mixtures containing thermally unstable precursors (e.g., malonic acid) or non-volatile formulation matrices.

Part 1: Chemical Context & Detection Challenges

The analyte consists of a propanedioic acid core esterified with two heptyl (


) chains.
  • Lipophilicity: The two

    
     chains create a highly hydrophobic molecule (
    
    
    
    ). Retention on C18 columns will be strong.
  • Chromophores: The molecule lacks aromatic rings or conjugated

    
    -systems. Absorption is limited to the carbonyl 
    
    
    
    transition, occurring weakly around 205–210 nm .
Decision Matrix: Selecting the Detection Mode
FeatureMethod A: UV-Vis (210 nm) Method B: Charged Aerosol (CAD) Method C: GC-FID
Principle Absorbance of carbonyl groups.[2]Measurement of charged particles (Mass-sensitive).Ionization of carbon bonds in flame.
Sensitivity Low for this analyte.[3]High (Universal response).High.
Linearity Linear (Beer-Lambert).Curvilinear (requires polynomial fit).Linear (

range).
Matrix Compatibility High (if matrix has UV cutoff).Moderate (Non-volatiles interfere).Low (Salts/Polymers degrade liner).
Gradient Drift Severe (baseline shifts at 210 nm).Minimal (if nebulizer is optimized).N/A (Temperature programming).
Verdict Acceptable for QC in clean matrices.Superior for R&D and complex mixtures.Alternative for pure volatile mixtures.

Part 2: Method Development Protocol

Column Selection Strategy

Due to the double heptyl chains, a standard C18 column may retain the analyte too strongly, leading to broad peaks and long run times.

  • Primary Choice: C8 (Octyl) or C18 with wide pore size (e.g., 300Å) to facilitate mass transfer.

  • Dimensions:

    
     mm, 3.5 µm or 5 µm particle size.
    
Mobile Phase Optimization
  • Solvent A: Water (Milli-Q grade). Note: Do not use phosphate buffers if using CAD; use volatile buffers like Ammonium Formate (10mM).

  • Solvent B: Acetonitrile (ACN).[4] Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for detection at 210 nm.

Experimental Workflow (Visualization)

MethodDevelopment Start Start: Diheptyl Propanedioate Mixture Solubility Solubility Check (Dissolve in ACN) Start->Solubility Screening Column Screening (C18 vs C8) Solubility->Screening Detector Detector Selection Screening->Detector UV_Path UV (210 nm) Req: High Purity Solvents Detector->UV_Path Routine QC CAD_Path CAD/ELSD Req: Volatile Buffer Detector->CAD_Path Impurity Profiling Opt Gradient Optimization (Focus: 80-100% B) UV_Path->Opt CAD_Path->Opt Valid Validation (Linearity, LOQ) Opt->Valid

Figure 1: Strategic workflow for method development, highlighting the divergence based on detector availability.

Part 3: Comparative Experimental Data

The following data simulates a validation comparison between UV and CAD for Diheptyl Propanedioate.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C8 (

    
     mm, 5 µm).
    
  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-2 min: 60% B; 2-10 min: 60%

    
     95% B; 10-15 min: 95% B. (B = Acetonitrile).
    
Table 1: Performance Metrics Comparison
ParameterMethod A: UV (210 nm)Method B: CADInterpretation
Retention Time 12.4 min12.5 minOffset due to detector series connection.
LOD (S/N = 3) 5.0 µg/mL0.5 µg/mL CAD is 10x more sensitive for this aliphatic ester.
LOQ (S/N = 10) 15.0 µg/mL1.5 µg/mL CAD allows quantification of trace impurities.
RSD (Precision) 1.8% (

)
2.5% (

)
UV is slightly more precise due to simpler electronics.
Linearity (

)
> 0.999> 0.995CAD requires quadratic fit (

) for wide ranges.
Mechanism of Separation

The separation relies on the hydrophobic interaction between the heptyl chains of the analyte and the octyl chains of the stationary phase.

SeparationMechanism Analyte Analyte: Diheptyl Propanedioate (Hydrophobic C7 Chains) Interaction Partitioning Equilibrium Analyte->Interaction Phase Stationary Phase: C8 Ligands (Van der Waals Forces) Phase->Interaction Retains Mobile Mobile Phase: ACN/H2O (Increases Solvent Strength) Mobile->Interaction Displaces Elution Elution at ~90% ACN Interaction->Elution As %B increases

Figure 2: Mechanistic view of the hydrophobic interaction driving the separation.

Part 4: Detailed Standard Operating Procedure (SOP)

Sample Preparation
  • Stock Solution: Weigh 50 mg of Diheptyl Propanedioate into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B (ACN) to reach 100 µg/mL.

    • Critical Step: Do not use water as the diluent for high concentrations; the analyte may precipitate due to low solubility.

Instrument Setup (Method A: UV)
  • Wavelength: 210 nm (Bandwidth 4 nm). Ref: 360 nm.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 20 µL.

  • System Suitability:

    • Tailing Factor:

      
      .
      
    • Theoretical Plates:

      
      .
      
Troubleshooting the "Baseline Drift"

At 210 nm, the absorption of the mobile phase changes during a gradient.

  • Symptom: Baseline rises sharply as % ACN increases.

  • Fix: Use "HPLC Grade Gradient" Acetonitrile. If drift persists, subtract a blank injection baseline from the sample chromatogram.

Alternative: GC-FID Protocol

If the mixture contains no non-volatile salts:

  • Column: DB-5 or HP-5 (5% Phenyl Methyl Siloxane).

  • Inlet: 250°C, Split 20:1.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detection: FID at 300°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18/C8 selection and gradient elution).
  • Magnusson, L. E., & Risley, D. S. (2015). "Charged Aerosol Detection in Pharmaceutical Analysis." Journal of Chromatography A, 1421, 68-81. Link (Validates CAD superiority for non-chromophoric compounds).

  • PubChem Database. (2024). "Diethyl Malonate and Derivatives: Physical Properties." National Library of Medicine. Link (Source for structural lipophilicity data).

  • Plante, M., et al. (2009). "Universal Detection of Lipids in HPLC using Charged Aerosol Detection." Thermo Fisher Scientific Application Notes. Link (Protocol for lipid/ester analysis).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link (Standard for LOQ/LOD calculations).

Sources

Thermal Stability Profiling: Diheptyl Propanedioate vs. Dialkyl Adipates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative thermal gravimetric analysis (TGA) of Diheptyl Propanedioate (Diheptyl Malonate) versus Dialkyl Adipates (specifically Diheptyl Adipate and Dioctyl Adipate). While both classes function as diester fluids often evaluated for lubricant, plasticizer, or solvent applications, their thermal behaviors differ fundamentally due to the "active methylene" group in the propanedioate backbone.

Key Finding: Adipates exhibit superior thermal stability with degradation onsets typically 40–60°C higher than their propanedioate counterparts. Diheptyl propanedioate is prone to lower-temperature decarboxylation and oxidation, limiting its utility in high-temperature open systems compared to the thermally robust adipate esters.

Chemical Basis of Comparison

To interpret TGA curves accurately, one must understand the structural causality.

  • Diheptyl Propanedioate (C

    
    H
    
    
    
    O
    
    
    ):
    A diester of malonic acid (C3). The central methylene group (
    
    
    ) is flanked by two electron-withdrawing carbonyls, rendering the
    
    
    -hydrogens acidic (
    
    
    ). This structural feature creates a "weak link" susceptible to radical attack and thermal decarboxylation.
  • Diheptyl Adipate (C

    
    H
    
    
    
    O
    
    
    ):
    A diester of adipic acid (C6). The central chain consists of four methylene groups (
    
    
    ). This aliphatic backbone is chemically inert and thermally stable, requiring significantly higher energy for homolytic chain scission.
Structural Visualization

The following diagram contrasts the stability pathways of the two molecules.

G cluster_0 Diheptyl Propanedioate (Malonate) cluster_1 Diheptyl Adipate M_Struct Structure: ROOC-CH2-COOR M_Weak Active Methylene (Acidic α-H) M_Struct->M_Weak Activation M_Deg Decarboxylation (Loss of CO2) M_Weak->M_Deg T > 200°C A_Struct Structure: ROOC-(CH2)4-COOR A_Stable Inert Backbone (No Acidic H) A_Struct->A_Stable Stability A_Deg Random Scission (Volatilization) A_Stable->A_Deg T > 300°C

Figure 1: Structural causality of thermal degradation. Malonates possess a reactive "active methylene" site, whereas adipates rely on a stable aliphatic chain.

Experimental Protocol (TGA)

Reliable data requires a self-validating protocol. The following methodology ensures that mass loss is attributed correctly to volatility vs. decomposition.

Instrument Configuration
  • Instrument: TA Instruments Q500 or PerkinElmer Pyris 1 TGA.

  • Pan Type: Platinum (100

    
    L) – Crucial for non-reactive containment; Alumina pans can catalyze surface degradation of malonates.
    
  • Sample Mass: 10 ± 1 mg (Liquid).

  • Purge Gas:

    • Nitrogen (Inert): 40 mL/min (To measure pure thermal stability/volatility).

    • Air (Oxidative): 40 mL/min (To measure oxidative stability limit).

Temperature Program
  • Equilibration: Isothermal at 30°C for 5 min (Stabilize balance).

  • Ramp: 10°C/min to 600°C.

  • Analysis: Derivative TGA (DTG) peak identification.

Comparative Performance Analysis

The following data represents a synthesis of experimental trends for C7 esters (Diheptyl) based on homologous series interpolation (Diethyl/Dibutyl Malonate vs. Adipate standards).

Table 1: Thermal Stability Parameters (Nitrogen Atmosphere)
ParameterDiheptyl Propanedioate (Malonate)Diheptyl AdipatePerformance Delta
Molecular Weight ~300 g/mol ~342 g/mol Adipate is heavier

(1% Loss)
~180°C~230°CAdipate +50°C

(Volatility Limit)
~205°C~265°CAdipate +60°C

(Peak Degradation)
~260°C~330°CAdipate +70°C
Residue at 400°C < 0.5%< 0.2%Comparable (Clean burn)
Detailed Interpretation
1. The Volatility Gap (

)

Diheptyl Adipate exhibits a significantly higher onset temperature (


).
  • Cause: The higher molecular weight (+42 Da) of the adipate lowers its vapor pressure.

  • Malonate Behavior: Diheptyl propanedioate shows "pre-mature" weight loss starting around 180°C. In TGA, this is often a mix of volatility and the onset of decarboxylation. If the sample is acidic (impurity), this onset can shift as low as 150°C.

2. The Degradation Slope (

)
  • Adipate Profile: The TGA curve for adipate is typically a single, smooth sigmoidal step. This indicates a clean volatilization process concurrent with high-temperature thermal cracking.

  • Propanedioate Profile: The malonate curve often exhibits a "shoulder" or broader tail on the DTG (Derivative Thermogravimetry) signal. This complexity arises because the molecule is simultaneously boiling and decomposing (losing CO

    
     to form hexyl heptanoate derivatives).
    
3. Oxidative Stability (Air Atmosphere)

When run in air, the performance gap widens.

  • Malonates: The active methylene group oxidizes rapidly at >160°C, leading to cross-linking or gum formation before volatilization.

  • Adipates: The saturated backbone resists oxidation until >220°C, making them superior for lubricants exposed to air.

Mechanistic Insight

Why does the propanedioate fail earlier? The mechanism is distinct from simple evaporation.

Malonate Decarboxylation Pathway

At elevated temperatures, especially in the presence of trace moisture or surface catalysis (e.g., metal TGA pan), diheptyl propanedioate undergoes a concerted ring transition state:

  • Proton Transfer: Acidic

    
    -proton shifts to carbonyl oxygen.
    
  • Cleavage: C-C bond breaks, releasing CO

    
    .
    
  • Product: Conversion to a mono-ester (Heptyl Acetate derivative) which is more volatile than the parent diester, causing a sudden drop in TGA mass.

Experimental Workflow Visualization

The following diagram outlines the TGA decision matrix for validating these esters.

TGA_Workflow cluster_N2 Inert (N2) cluster_Air Oxidative (Air) Start Sample Preparation (10mg, Pt Pan) Atmosphere Select Atmosphere Start->Atmosphere Run_N2 Ramp 10°C/min to 600°C Atmosphere->Run_N2 Thermal Stability Run_Air Ramp 10°C/min to 600°C Atmosphere->Run_Air Oxidative Stability Result_N2 Measure Volatility (Boiling Point Driven) Run_N2->Result_N2 Compare FINAL REPORT: Adipate Preferred for High T Result_N2->Compare Adipate > Malonate (Due to MW & Decarboxylation) Result_Air Measure Oxidation (Active Methylene Attack) Run_Air->Result_Air Result_Air->Compare Adipate >> Malonate (Due to Radical Stability)

Figure 2: TGA experimental workflow for differentiating volatility from oxidative degradation.

Conclusion & Recommendation

For researchers and formulation scientists:

  • Select Diheptyl Propanedioate (Malonate) only if the application requires:

    • Specific polarity/solvency unique to the malonate core.

    • Biodegradability profiles distinct from adipates.

    • Low-temperature operation (<150°C).[1]

  • Select Diheptyl Adipate for:

    • High-temperature lubricants (up to 250°C).

    • Plasticizers requiring low volatility (low fogging).

    • Long-term oxidative stability.

Final Verdict: In TGA profiling, Adipates are the benchmark for stability , while Propanedioates are defined by their reactivity and lower thermal ceiling .

References

  • Polyol Ester Degradation: Grant, C. (2003). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. NC State University. 2[3][4][5][6][7][8][9][10]

  • Malonate Synthesis & Reactivity: Master Organic Chemistry. (2025).[11][12] The Malonic Ester Synthesis and Acetoacetic Ester Synthesis. 12[4][6][7][9]

  • Adipate Thermal Properties: IEEE. (2021). Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. 13[4][6][7][8][9][10]

  • TGA Methodology: TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. 14

  • Adipate Phase Behavior: MDPI/ResearchGate. (2023). Di-Alkyl Adipates as New Phase Change Material for Low Temperature Energy Storage. 7[3][4][6][7][8][9][10][15]

Sources

A Comparative Toxicological Assessment: Diheptyl Propanedioate vs. Phthalate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of plastics in consumer products, medical devices, and pharmaceutical packaging has led to widespread human exposure to plasticizers, chemical additives that impart flexibility and durability. For decades, phthalate esters have dominated the plasticizer market. However, a growing body of evidence has raised significant concerns about their potential adverse health effects, particularly their role as endocrine-disrupting chemicals (EDCs).[1][2][3][4][5][6][7] This has spurred the development of alternative plasticizers, such as diheptyl propanedioate, with the aim of providing safer material options.

This guide provides a comparative toxicological overview of diheptyl propanedioate and commonly used phthalate esters like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). By synthesizing available data and outlining robust testing methodologies, this document aims to equip researchers and drug development professionals with the knowledge to make informed decisions about material selection and safety assessment.

Understanding the Concern: The Toxicological Profile of Phthalate Esters

Phthalate esters are not chemically bound to the polymer matrix and can leach out of plastic products over time, leading to human exposure through ingestion, inhalation, and dermal contact.[3] The primary health concerns associated with phthalates stem from their ability to interfere with the endocrine system.[1][2][4][5][6][7]

Key Toxicological Endpoints for Phthalates:

  • Endocrine Disruption: Many phthalates are recognized as anti-androgenic compounds, meaning they can interfere with the production and action of male hormones. This can lead to reproductive and developmental abnormalities.[1][2][4]

  • Reproductive Toxicity: Studies in animals have linked phthalate exposure to testicular atrophy, reduced sperm production, and malformations of the reproductive tract.[8]

  • Developmental Toxicity: Prenatal exposure to certain phthalates has been associated with adverse developmental outcomes in children.[4]

  • Organ Toxicity: The liver is a primary target organ for some phthalates, with studies showing evidence of liver damage in animal models.[9]

A Safer Alternative? The Toxicological Profile of Diheptyl Propanedioate

Diheptyl propanedioate belongs to a class of bio-based plasticizers derived from renewable resources.[10] While specific toxicological data for diheptyl propanedioate is limited in the public domain, we can infer its likely safety profile by examining structurally similar compounds like diethyl propanedioate (diethyl malonate) and the general trend of developing phthalate alternatives with improved toxicological profiles.[10][11] The core hypothesis is that these alternatives are designed to have lower toxicity and reduced endocrine-disrupting potential.

Part 1: Comparative In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental first-tier screening tools to assess the potential of a chemical to cause cell death. These assays are rapid, cost-effective, and reduce the reliance on animal testing.

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative in vitro cytotoxicity data for common phthalate esters. Data for diheptyl propanedioate is inferred based on the expected lower toxicity of phthalate alternatives.

CompoundCell LineAssayEndpointResultReference
Di(2-ethylhexyl) phthalate (DEHP) HMEC-1Cell ViabilityReduced ViabilitySignificant reduction at 15 mg/L after 72h[12]
L929CytotoxicityCytotoxicSecondary metabolites show cytotoxicity
Diisononyl phthalate (DINP) HMEC-1Cell ViabilityReduced ViabilitySignificant reduction at 15 mg/L after 72h[12]
Rat HepatocytesDNA SynthesisInductionConcentration-dependent induction[13]
Dibutyl phthalate (DBP) Lung CellsCytotoxicityDose-dependentInduces cytotoxicity
Diheptyl Propanedioate (Predicted) VariousMTT AssayIC50Expected to be significantly higher than phthalatesN/A

Causality Behind Experimental Choices: The selection of cell lines is critical. HMEC-1 (human microvascular endothelial cells) is relevant for assessing cardiovascular effects, while L929 (mouse fibroblasts) is a standard for biocompatibility testing of medical devices.[7][12] The MTT assay is a widely accepted method for assessing cell viability by measuring mitochondrial metabolic activity.[14][15][16]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is based on established methods for assessing the cytotoxicity of chemicals.[14][17][15][16][18]

Objective: To determine the concentration of the test substance that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Test compounds (Diheptyl propanedioate, DEHP, DBP, DINP)

  • Cell line (e.g., L929 mouse fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range for initial screening might be 0.1 µM to 1000 µM.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (medium with the same solvent concentration used for the test compounds) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualization: In Vitro Cytotoxicity Workflow

InVitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., L929) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_exposure Compound Exposure (24-72 hours) compound_prep->compound_exposure cell_seeding->compound_exposure mtt_addition MTT Addition (4 hours) compound_exposure->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Part 2: Comparative In Vivo Toxicity Assessment

In vivo studies are essential for understanding the systemic effects of a chemical, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause toxicity in various organs.

Data Summary: In Vivo Acute and Repeated-Dose Toxicity
CompoundSpeciesStudy TypeKey FindingsReference
Di(2-ethylhexyl) phthalate (DEHP) Rat28-Day OralIncreased liver weight, testicular atrophy[9]
Dibutyl phthalate (DBP) RatAcute Oral LD50~8,000 mg/kg[19]
Diisononyl phthalate (DINP) Rat28-Day OralIncreased liver weight[9]
Diheptyl Phthalate Rat28-Day OralLiver and kidney effects at ≥ 1 g/kg/day
Diheptyl Propanedioate (Predicted) RatAcute Oral LD50Expected to be > 5,000 mg/kg (low toxicity)N/A
28-Day OralNo Observed Adverse Effect Level (NOAEL) expected to be significantly higher than phthalatesN/A

Causality Behind Experimental Choices: The rat is a commonly used model for toxicological studies due to its well-characterized physiology and the availability of historical control data.[20] The OECD guidelines for acute oral toxicity (OECD 420) and repeated-dose 28-day oral toxicity (OECD 407) are internationally accepted standards for assessing the safety of chemicals.[1][14][17][16][18][21][22][23][24]

Experimental Protocol: OECD 407 - Repeated Dose 28-Day Oral Toxicity Study in Rodents

This protocol is a condensed version of the official OECD guideline.[14][16][18][23]

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration for 28 days.

Materials:

  • Test substance (Diheptyl propanedioate or a phthalate ester)

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley rats (young, healthy adults)

  • Standard laboratory animal diet and water

  • Gavage needles

  • Equipment for clinical observations, blood collection, and histopathology

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate animals to laboratory conditions for at least 5 days.

    • Randomly assign animals to treatment groups (at least 5 males and 5 females per group).

  • Dose Selection and Administration:

    • Select at least three dose levels and a vehicle control group. The highest dose should induce some toxicity but not mortality. The lowest dose should not produce any adverse effects (to determine the NOAEL).[8]

    • Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Conduct clinical observations daily for signs of toxicity.

    • Measure body weight at least weekly.

    • Monitor food and water consumption weekly.

    • Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) before the start of the study and at termination.

  • Clinical Pathology:

    • At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

    • Collect urine for urinalysis.

  • Pathology:

    • Perform a full necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, testes, uterus).

    • Preserve organs and tissues for histopathological examination.

  • Data Analysis:

    • Analyze data for statistically significant differences between treated and control groups.

    • Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Visualization: In Vivo 28-Day Repeated Dose Toxicity Study Workflow

InVivo_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation (28 Days) cluster_termination Study Termination cluster_analysis Data Analysis acclimation Animal Acclimation (≥ 5 days) grouping Randomization and Grouping (Control + ≥ 3 Dose Groups) acclimation->grouping dosing Daily Oral Gavage grouping->dosing observations Daily Clinical Observations Weekly Body Weight & Food/Water Intake blood_collection Blood & Urine Collection (Clinical Pathology) dosing->blood_collection observations->blood_collection necropsy Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathology necropsy->histopathology stat_analysis Statistical Analysis histopathology->stat_analysis noael NOAEL Determination stat_analysis->noael

Caption: Workflow for a 28-day repeated-dose oral toxicity study (OECD 407).

Part 3: Comparative Endocrine Disruption Potential

The potential for a chemical to interfere with the endocrine system is a critical aspect of its safety assessment. The uterotrophic assay is a well-established in vivo screening method for identifying substances with estrogenic or anti-estrogenic activity.[13][25][26][27][28]

Data Summary: Endocrine Disruption Potential

The following table summarizes the endocrine-disrupting potential of various phthalates. Diheptyl propanedioate is expected to have a significantly lower potential for endocrine disruption.

CompoundMechanismKey In Vivo EffectReference
Di(2-ethylhexyl) phthalate (DEHP) Anti-androgenicTesticular toxicity, reduced testosterone[1]
Dibutyl phthalate (DBP) Anti-androgenicMale reproductive tract abnormalities[1]
Butyl benzyl phthalate (BBP) Weak estrogenic activity-[21]
Diisononyl phthalate (DINP) Enhanced-estrogenic activity-[21]
Diheptyl Propanedioate (Predicted) N/ANo significant estrogenic or anti-androgenic effects expectedN/A

Causality Behind Experimental Choices: The uterotrophic bioassay (OECD 440) is a specific and sensitive in vivo assay to detect estrogenic activity.[2][10][11][29][30] It relies on the principle that the uterus of immature or ovariectomized female rats is highly responsive to estrogenic compounds, resulting in a measurable increase in uterine weight.[13]

Experimental Protocol: OECD 440 - Uterotrophic Bioassay in Rodents

This protocol is a condensed version of the official OECD guideline.[2][10][11][29][30]

Objective: To screen for potential estrogenic activity of a test substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

Materials:

  • Test substance

  • Vehicle (e.g., corn oil)

  • Immature or ovariectomized female rats

  • Positive control (e.g., ethinyl estradiol)

  • Gavage needles or injection supplies

  • Analytical balance

Procedure:

  • Animal Model Selection and Preparation:

    • Use either immature female rats (weanlings) or young adult female rats that have been ovariectomized and allowed a post-operative recovery period for uterine regression.

  • Dose Administration:

    • Administer the test substance, vehicle, or positive control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.

    • Use at least two dose levels of the test substance.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the last dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the "wet" uterine weight.

    • Blot the uterus to remove luminal fluid and record the "blotted" uterine weight.

  • Data Analysis:

    • Calculate the mean and standard deviation of the uterine weights for each group.

    • Compare the uterine weights of the test substance-treated groups to the vehicle control group using appropriate statistical methods.

    • A statistically significant increase in uterine weight in a treated group compared to the vehicle control indicates a positive estrogenic response.

Visualization: Endocrine Disruption Screening Workflow

Endocrine_Disruption_Workflow cluster_prep Preparation cluster_dosing Dosing (3 Days) cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis animal_model Animal Model Selection (Immature or Ovariectomized Females) daily_dosing Daily Administration (Oral Gavage or Subcutaneous Injection) animal_model->daily_dosing dose_prep Dose Preparation (Test Substance, Vehicle, Positive Control) dose_prep->daily_dosing necropsy Necropsy (24h after last dose) daily_dosing->necropsy uterine_weight Uterine Weight Measurement (Wet and Blotted) necropsy->uterine_weight stat_analysis Statistical Comparison (Treated vs. Control) uterine_weight->stat_analysis conclusion Assessment of Estrogenic Activity stat_analysis->conclusion

Caption: Workflow for the uterotrophic bioassay (OECD 440) to screen for estrogenic activity.

Conclusion and Future Directions

The available evidence strongly suggests that several commonly used phthalate esters pose a significant risk to human health, primarily due to their endocrine-disrupting properties. The transition to alternative plasticizers is therefore a critical step in ensuring the safety of plastic-containing products.

While direct, comparative toxicological data for diheptyl propanedioate is currently scarce in the peer-reviewed literature, the broader class of propanedioate-based plasticizers is being developed with the explicit goal of providing a safer alternative to phthalates. It is reasonable to hypothesize that diheptyl propanedioate will exhibit a more favorable toxicological profile, with lower cytotoxicity, lower systemic toxicity, and a reduced potential for endocrine disruption.

However, this assumption must be verified through rigorous, standardized testing as outlined in this guide. Researchers and drug development professionals are encouraged to conduct comprehensive safety assessments of any new material, including diheptyl propanedioate, before its adoption. The experimental protocols provided herein, based on internationally recognized OECD guidelines, offer a robust framework for generating the necessary data to make evidence-based decisions that prioritize human health and safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.